Mofezolac
Descripción
MOFEZOLAC is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1994.
Cyclooxygenase 1 inhibitor; structure in first source; RN from Toxlit
Structure
3D Structure
Propiedades
IUPAC Name |
2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-23-14-7-3-12(4-8-14)18-16(11-17(21)22)25-20-19(18)13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEIHHYCDCTAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046716 | |
| Record name | Mofezolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78967-07-4 | |
| Record name | Mofezolac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78967-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mofezolac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078967074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mofezolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOFEZOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVJ0BV3H3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mofezolac: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mofezolac, a non-steroidal anti-inflammatory drug (NSAID), presents a unique pharmacological profile of significant interest in pain and inflammation research. This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of Mofezolac, consolidating available data for researchers, scientists, and professionals in drug development. While comprehensive preclinical data exists, detailed human pharmacokinetic parameters are not extensively reported in publicly available literature. This guide synthesizes the current understanding of Mofezolac's mechanism of action, its absorption, distribution, metabolism, and excretion (ADME) profile primarily from preclinical studies, and provides detailed experimental methodologies for key assays.
Introduction
Mofezolac, with the chemical name [3,4-bis(4-methoxyphenyl)isoxazol-5-yl]acetic acid, is an NSAID used for its analgesic and anti-inflammatory properties.[1][2] It is marketed in Japan under the trade name Disopain for conditions such as rheumatoid arthritis, lower back pain, and postoperative pain.[1][2] This guide aims to provide a detailed technical resource on the pharmacokinetic and pharmacodynamic properties of Mofezolac.
Pharmacodynamics
Mechanism of Action
Mofezolac exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[1]
Contrary to some initial reports suggesting COX-2 selectivity, robust evidence indicates that Mofezolac is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1) .[2][3][4] Its inhibitory activity against COX-2 is significantly weaker.[3] The analgesic effect of Mofezolac is therefore primarily attributed to its potent inhibition of COX-1.[3]
In Vitro Efficacy
The selective inhibitory activity of Mofezolac on COX-1 has been quantified in various in vitro assays. The IC50 values, representing the concentration of the drug required to inhibit 50% of the enzyme's activity, demonstrate its high affinity for COX-1 over COX-2.
| Enzyme | IC50 (nM) | Species | Assay Type |
| COX-1 | 0.0079 µM (7.9 nM) | Ovine | In Vitro Enzyme Assay |
| COX-2 | >50 µM (>50,000 nM) | Ovine | In Vitro Enzyme Assay |
| COX-1 | Not specified | Human | Whole Blood Assay |
| COX-2 | Not specified | Human | Whole Blood Assay |
Data compiled from multiple sources.[3][5]
Signaling Pathway
The mechanism of action of Mofezolac involves the blockade of the arachidonic acid cascade at the level of COX-1. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxanes.
Pharmacokinetics
Detailed human pharmacokinetic data for Mofezolac is limited in the public domain. The following information is primarily based on preclinical studies in rats.
Absorption
In rats, orally administered 14C-labeled Mofezolac is rapidly absorbed, with the concentration of radioactivity in the blood reaching its maximum within 15 minutes.[6] In humans, a rapid onset of action is reported, with pain relief typically observed within 30 minutes to an hour, and a peak effect achieved within one to two hours after administration, suggesting rapid absorption.[1]
Distribution
Following oral administration in rats, radioactivity was found to be higher in the stomach, liver, and kidney compared to other tissues.[6] The radioactivity in all tissues was observed to disappear rapidly.[6]
Metabolism
Mofezolac is a substrate of the cytochrome P450 enzyme CYP2C9.[2] Preclinical studies in various animal species have identified several metabolites of Mofezolac.
Excretion
In a study with 14C-labeled Mofezolac in rats, approximately 55% of the radioactivity was excreted in the urine and 39% in the feces within 72 hours of oral administration.[6] About 62% of the radioactivity was excreted in the bile, and evidence of enterohepatic circulation was observed with approximately 52% of the radioactivity in the bile being reabsorbed.[6]
Summary of Preclinical Pharmacokinetic Parameters in Rats
| Parameter | Value | Notes |
| Time to Cmax (Tmax) | < 15 minutes | Following a single oral administration. |
| Urinary Excretion (72h) | ~55% of dose | |
| Fecal Excretion (72h) | ~39% of dose | |
| Biliary Excretion | ~62% of dose | |
| Enterohepatic Circulation | Present | ~52% of biliary radioactivity reabsorbed. |
Data from a study in rats with 14C-labeled Mofezolac.[6]
Experimental Protocols
In Vitro COX Inhibition Assay
The inhibitory activity of Mofezolac on COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 or recombinant ovine COX-2 is used.
-
Reaction Mixture: The assay is typically conducted in a Tris-HCl buffer (pH 8.0) containing phenol and heme.
-
Inhibition: The enzyme is pre-incubated with varying concentrations of Mofezolac.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Detection: COX activity is monitored by measuring the consumption of oxygen using a Clark-type oxygen-sensitive electrode or through a colorimetric assay that detects the peroxidase activity of COX.
-
Data Analysis: The percentage of inhibition at each Mofezolac concentration is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Preclinical Pharmacokinetic Study (Rat Model)
Methodology:
-
Radiolabeling: Mofezolac is labeled with Carbon-14 (14C) to enable tracking.
-
Animal Model: Male and female Sprague-Dawley rats are commonly used.
-
Dosing: A single oral dose of 14C-Mofezolac is administered.
-
Sample Collection: Blood, urine, and feces are collected at predetermined time points. For biliary excretion studies, bile is collected from bile-duct cannulated rats.
-
Radioactivity Measurement: The total radioactivity in the collected samples (blood, plasma, urine, feces, bile, and tissues) is measured using liquid scintillation counting.
-
Pharmacokinetic Analysis: The concentration of radioactivity over time is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and excretion percentages.
Conclusion
Mofezolac is a potent and selective COX-1 inhibitor with demonstrated analgesic and anti-inflammatory effects. Its pharmacodynamic profile is well-characterized, with a clear mechanism of action. The available preclinical pharmacokinetic data in rats indicates rapid absorption and extensive metabolism, with excretion occurring through both renal and fecal routes, and evidence of enterohepatic circulation. While qualitative human data suggests a rapid onset of action, a significant gap exists in the publicly available literature regarding detailed quantitative human pharmacokinetic parameters. Further studies or access to regulatory submission data would be necessary to provide a complete pharmacokinetic profile of Mofezolac in humans, which is crucial for optimizing its clinical use and for the development of new diarylisoxazole-based therapeutics.
References
- 1. What is Mofezolac used for? [synapse.patsnap.com]
- 2. Mofezolac - Wikipedia [en.wikipedia.org]
- 3. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of mofezolac, a cyclooxygenase-1 selective inhibitor, on intestinal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Mofezolac: A Technical Guide to a Selective Cyclooxygenase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that has garnered significant interest for its potent and selective inhibition of cyclooxygenase-1 (COX-1).[1][2][3] Unlike many traditional NSAIDs which exhibit dual inhibition of both COX-1 and COX-2, or newer "coxibs" which are highly selective for COX-2, Mofezolac's distinct profile presents a valuable tool for investigating the specific physiological and pathological roles of COX-1.[4] This document provides an in-depth technical overview of Mofezolac, consolidating key data on its inhibitory activity, detailing experimental protocols for its evaluation, and visualizing its mechanism and experimental workflows. Marketed in Japan under the trade name Disopain, it is prescribed for conditions such as rheumatoid arthritis and postoperative pain.[2] Emerging research also points to its potential utility in neuroinflammation and oncology.[5][6]
It is important to note that while the predominant body of recent scientific literature and supplier data classifies Mofezolac as a highly selective COX-1 inhibitor, some sources describe it as a selective COX-2 inhibitor.[7][8] This guide will proceed based on the more substantiated and recent evidence of its COX-1 selectivity, which is supported by detailed enzymatic assays and structural studies.[1][9][10]
Mechanism of Action: Selective COX-1 Inhibition
The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid to prostaglandins and other pro-inflammatory eicosanoids.
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological "housekeeping" functions, including gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[8]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, inflammation, and fever.[7][8]
Mofezolac's pharmacological profile is defined by its high affinity for and potent inhibition of the COX-1 isoform. Structural studies of ovine COX-1 in complex with Mofezolac reveal that the drug binds within the enzyme's active site channel. This binding is stabilized by a combination of electrostatic interactions, hydrogen bonds, and hydrophobic contacts, which collectively account for its high binding affinity and selectivity.[2] By preferentially blocking COX-1, Mofezolac effectively inhibits processes where this isoform plays a critical role, such as platelet aggregation and specific inflammatory pathways.[1][11]
Signaling Pathway Diagram
Caption: Mofezolac selectively inhibits COX-1, blocking prostaglandin synthesis.
Quantitative Data: In Vitro Inhibitory Activity
Mofezolac is distinguished by its sub-nanomolar potency against COX-1 and a high selectivity index, indicating significantly weaker activity against COX-2. The selectivity index (SI) is calculated as the ratio of COX-2 IC₅₀ to COX-1 IC₅₀.
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-2/COX-1) | Reference(s) |
| Mofezolac | 1.44 | 447 | ~310 | [1][3][12] |
| Mofezolac | 7.9 | >50,000 | >6300 | [9][10] |
| SC-560 | 2.4 | 470 | ~196 | [13] |
Note: IC₅₀ values can vary between studies due to differences in assay conditions, enzyme sources (e.g., ovine, human), and measurement techniques.
Experimental Protocols
This section details the methodologies employed in key preclinical studies to characterize the activity of Mofezolac.
In Vitro COX Inhibition Assay
The relative inhibitory potency of Mofezolac against COX-1 and COX-2 is a critical determinant of its pharmacological profile.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Mofezolac for ovine or human COX-1 and COX-2 enzymes.
-
Methodology (Colorimetric Assay): [9][14]
-
Enzyme Preparation: Purified recombinant ovine or human COX-1 or COX-2 enzyme is used.
-
Incubation: The enzyme is pre-incubated in a reaction buffer (e.g., Tris-HCl) with various concentrations of Mofezolac or a vehicle control for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Detection: The reaction is allowed to proceed for a short duration (e.g., 2 minutes). The peroxidase activity of the COX enzyme is then measured by adding a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The oxidation of the substrate produces a colored product, and the absorbance is measured using a spectrophotometer (e.g., at 590-620 nm).
-
Calculation: The percent inhibition for each Mofezolac concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Analgesia Model: Phenylquinone-Induced Writhing
This model assesses the peripheral analgesic activity of a compound.
-
Objective: To evaluate the dose-dependent analgesic effect of Mofezolac in an acute visceral pain model.[11]
-
Methodology:
-
Animals: Male ICR mice are typically used.[11]
-
Drug Administration: Mofezolac is administered orally (p.o.) at various doses (e.g., 1-30 mg/kg) a set time (e.g., 1 hour) before the pain-inducing stimulus.[1] A control group receives the vehicle.
-
Induction of Writhing: A solution of phenyl-p-benzoquinone (PQ) is injected intraperitoneally (i.p.) to induce a characteristic writhing response (a contraction of the abdominal muscles followed by extension of the hind limbs).[11]
-
Observation: Immediately after PQ injection, mice are placed in individual observation chambers, and the number of writhes is counted for a specific period (e.g., 5-20 minutes).
-
Analysis: The analgesic effect is expressed as the percentage reduction in the number of writhes in the drug-treated groups compared to the vehicle-treated control group. The 50% effective dose (ED₅₀) can be calculated from the dose-response data.
-
In Vivo Neuroinflammation Model: LPS Injection
This model is used to study the anti-inflammatory effects of compounds within the central nervous system.[5]
-
Objective: To determine if Mofezolac can attenuate the inflammatory response in the brain induced by lipopolysaccharide (LPS).
-
Methodology:
-
Animals: Adult male mice (e.g., 129S2/Sv strain) are used.[5]
-
Drug Administration: Mice receive Mofezolac (e.g., 6 mg/kg, i.p.) or vehicle (e.g., 40% DMSO in phosphate buffer) once daily for a period such as 10 days.[5]
-
Induction of Neuroinflammation: On a specific day of the treatment period, mice are anesthetized and receive an intracerebroventricular (i.c.v.) injection of LPS to induce a central inflammatory response. Control groups receive a vehicle injection.
-
Tissue Collection: After a set time post-LPS injection, mice are euthanized, and brains are collected. Different brain regions (e.g., hippocampus, cortex) are dissected for analysis.
-
Analysis:
-
Western Blotting: Brain tissue lysates are analyzed for the expression levels of inflammatory markers such as COX-1, COX-2, ionized calcium-binding adapter molecule-1 (Iba-1, a marker of microglial activation), and glial fibrillary acidic protein (GFAP, a marker of astrogliosis).[5]
-
PGE₂ Measurement: Prostaglandin E₂ levels in brain tissue are quantified using an enzyme immunoassay (EIA) or similar method.[5]
-
-
In Vitro Platelet Aggregation Assay
This assay measures the effect of a compound on the function of platelets, a process highly dependent on COX-1-derived thromboxane A₂.
-
Objective: To determine the IC₅₀ of Mofezolac for the inhibition of platelet aggregation.[1]
-
Methodology (Turbidimetric Method):
-
Sample Preparation: Human platelet-rich plasma (hPRP) is prepared from whole blood collected from healthy volunteers.
-
Incubation: The hPRP is pre-incubated with various concentrations of Mofezolac or vehicle for a short period (e.g., 2 minutes).
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist, typically arachidonic acid.
-
Measurement: Aggregation is monitored by measuring the change in light transmission through the hPRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Analysis: The maximum aggregation percentage is determined for each concentration, and the IC₅₀ value is calculated. Mofezolac has been shown to inhibit platelet aggregation with an IC₅₀ of 0.45 μM in this assay.[1]
-
Visualizations of Workflows and Relationships
Workflow for In Vivo Neuroinflammation Study
Caption: Workflow for evaluating Mofezolac in an LPS-induced neuroinflammation model.
Logical Relationship: Selectivity and Effects
Caption: Mofezolac's COX-1 selectivity influences its therapeutic and side-effect profile.
Conclusion
Mofezolac stands out as a potent and highly selective inhibitor of the COX-1 enzyme. Its well-characterized inhibitory profile, with IC₅₀ values in the low- to sub-nanomolar range for COX-1 and a selectivity index reaching over 6000 in some studies, makes it an invaluable chemical probe for dissecting the roles of COX-1 in health and disease.[9][10] Preclinical data robustly support its efficacy in models of acute pain, neuroinflammation, and platelet aggregation, directly linking these effects to its primary mechanism of action.[1][5][11] The detailed experimental protocols provided herein offer a foundation for researchers to replicate and build upon existing findings. For drug development professionals, Mofezolac serves as a lead compound and a benchmark for the design of new generations of selective COX-1 inhibitors, potentially for therapeutic areas such as cardiovascular disease, neurodegenerative disorders, and oncology.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mofezolac - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective COX-1 inhibition: A therapeutic target to be reconsidered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What is Mofezolac used for? [synapse.patsnap.com]
- 8. What is the mechanism of Mofezolac? [synapse.patsnap.com]
- 9. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mofezolac | COX | TargetMol [targetmol.com]
- 13. SC-560 and mofezolac isosteres as new potent COX-1 selective inhibitors with antiplatelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Mofezolac's Biological Targets Beyond COX-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent and highly selective inhibition of cyclooxygenase-1 (COX-1).[1] While its primary mechanism of action through COX-1 inhibition is well-established, emerging research indicates that Mofezolac's pharmacological profile extends to other biological targets and signaling pathways. This technical guide provides a comprehensive overview of the known biological targets of Mofezolac beyond COX-1, with a focus on its modulatory effects on the NF-κB signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Mofezolac's molecular interactions and therapeutic potential.
Quantitative Data on Mofezolac's Inhibitory Activity
Mofezolac's primary activity is its selective inhibition of COX-1. The following table summarizes the available quantitative data on its inhibitory potency.
| Target | Parameter | Value | Species | Reference |
| COX-1 | IC50 | 7.9 nM | Ovine | [2] |
| IC50 | 1.44 nM | Not Specified | [3] | |
| ∆G (Binding Free Energy) | -10.2 kcal/mol | Ovine | [2] | |
| COX-2 | IC50 | >50 µM | Ovine | [2] |
| IC50 | 447 nM | Not Specified | [3] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. ∆G: Gibbs free energy of binding. A more negative value indicates a stronger binding affinity.
Modulation of the NF-κB Signaling Pathway: A Key Target Beyond COX-1
A significant biological effect of Mofezolac, independent of its direct COX-1 inhibition, is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases.
Research has demonstrated that Mofezolac can downregulate the activation of NF-κB.[6] The mechanism for this is through the inhibition of IκBα phosphorylation .[4][5] In the canonical NF-κB pathway, the inhibitor of κB, IκBα, sequesters the NF-κB dimer (typically p65/p50) in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By preventing the initial phosphorylation of IκBα, Mofezolac effectively halts this cascade, preventing NF-κB nuclear translocation and subsequent gene expression.
This inhibitory effect on the NF-κB pathway has been observed in both in vitro and in vivo models of neuroinflammation.[5][6]
Signaling Pathway Diagram
Potential Off-Target Interactions: Investigating PPARs and 5-Lipoxygenase
To provide a thorough analysis, investigations were conducted into the potential interaction of Mofezolac with other key inflammatory mediators, namely Peroxisome Proliferator-Activated Receptors (PPARs) and 5-Lipoxygenase (5-LOX).
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play crucial roles in the regulation of inflammation and metabolism. Despite a comprehensive literature search, no direct experimental evidence was found to suggest that Mofezolac acts as either an agonist or antagonist of any PPAR isoform.
-
5-Lipoxygenase (5-LOX): 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Similar to the findings for PPARs, there is currently no published research indicating that Mofezolac directly inhibits or modulates the activity of 5-LOX.
Therefore, based on the available scientific literature, it is unlikely that Mofezolac exerts its anti-inflammatory effects through direct interaction with PPARs or 5-LOX.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on Mofezolac's biological targets.
In Vitro Model: LPS-Activated BV-2 Microglial Cells
-
Cell Culture:
-
Mouse BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
Mofezolac and LPS Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) at a desired density.
-
Cells are pre-treated with Mofezolac (at various concentrations, e.g., 0.1 µM, 0.5 µM) for 1 hour.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 or 48 hours).
-
-
Western Blotting for Phosphorylated IκBα:
-
Cell Lysis:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.
-
The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
-
Protein Quantification:
-
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel.
-
Proteins are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of IκBα (p-IκBα).
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane is often stripped and re-probed with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Experimental Workflow Diagram
Conclusion
References
- 1. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western blot analysis [bio-protocol.org]
- 5. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
Mofezolac's Role in Prostaglandin Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic and anti-inflammatory effects primarily through the inhibition of prostaglandin synthesis. This technical guide provides an in-depth overview of the mechanism of action of Mofezolac, with a specific focus on its potent and selective inhibition of cyclooxygenase-1 (COX-1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biochemical pathways and experimental workflows to support further research and development in this area.
Introduction
Prostaglandins are lipid compounds that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and fever.[1] Their synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes. Two main isoforms of this enzyme exist: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is inducible and primarily expressed at sites of inflammation.[2] Mofezolac, with the chemical name [3,4-di(4-methoxyphenyl)-5-isoxazolyl]acetic acid, is an NSAID that demonstrates a high affinity for COX-1.[3][4]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Mofezolac's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzyme, thereby blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[2] This inhibition of prostaglandin synthesis is the basis for Mofezolac's anti-inflammatory, analgesic, and antipyretic properties.[2][5]
Signaling Pathway
The synthesis of prostaglandins begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid then enters the active site of a COX enzyme. Mofezolac acts as a competitive inhibitor, binding to the active site of COX-1 and preventing arachidonic acid from being converted into the unstable intermediate, prostaglandin G2 (PGG2), and subsequently to PGH2. This blockade is the critical step in Mofezolac's mechanism of action.
Quantitative Data: In Vitro Inhibition of COX-1 and COX-2
Mofezolac has been demonstrated to be a potent and highly selective inhibitor of COX-1 over COX-2. The following table summarizes the 50% inhibitory concentration (IC50) values from various studies. It is important to note that variations in experimental conditions, such as enzyme source and assay type, can influence the observed IC50 values.
| Enzyme | IC50 Value | Reference(s) |
| Ovine COX-1 | 1.44 nM | [6][7] |
| Ovine COX-1 | 7.9 nM | [8] |
| Ovine COX-2 | 447 nM | [6][7] |
| Ovine COX-2 | >50 µM | [8] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.
The inhibitory effect of Mofezolac on COX-1 and COX-2 can be assessed using a colorimetric or fluorometric assay. These assays typically measure the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate.
-
Ovine COX-1 enzyme
-
Human or Ovine COX-2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric or Fluorometric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Mofezolac and other test compounds
-
96-well microplate
-
Microplate reader
-
Enzyme and Inhibitor Preparation : Prepare stock solutions of Mofezolac and control compounds in a suitable solvent (e.g., DMSO).
-
Reaction Mixture : In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition : Add varying concentrations of Mofezolac or vehicle control to the wells.
-
Pre-incubation : Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Initiate the enzymatic reaction by adding a solution of arachidonic acid and the colorimetric/fluorometric substrate.
-
Measurement : Immediately measure the change in absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis : Calculate the percentage of inhibition for each Mofezolac concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo Phenylquinone-Induced Writhing Test in Mice
This protocol outlines an in vivo model to assess the analgesic efficacy of Mofezolac.
The intraperitoneal injection of phenyl-p-benzoquinone (phenylquinone) in mice induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a model of visceral pain. The analgesic effect of a compound is determined by its ability to reduce the number of writhes.[3]
-
Male or female mice (e.g., ddY or Swiss albino)
-
Mofezolac
-
Vehicle (e.g., 0.5% carboxymethyl cellulose solution)
-
Phenyl-p-benzoquinone (PQ) solution (e.g., 0.02% in 5% ethanol/saline)
-
Observation chambers
-
Animal Acclimation : Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration : Administer Mofezolac or vehicle orally to different groups of mice.
-
Induction of Writhing : After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject each mouse intraperitoneally with the PQ solution.
-
Observation : Immediately after the PQ injection, place each mouse in an individual observation chamber and count the number of writhes over a defined period (e.g., 20-30 minutes).
-
Data Analysis : Calculate the mean number of writhes for each treatment group. Determine the percentage of inhibition of writhing for the Mofezolac-treated groups compared to the vehicle control group.
In Vivo Urate-Induced Synovitis in Dogs
This protocol details an in vivo model for evaluating the anti-inflammatory effects of Mofezolac in a model of acute arthritis.
The intra-articular injection of sodium urate crystals into the stifle (knee) joint of dogs induces an acute inflammatory response, characterized by pain, lameness, and swelling, mimicking gouty arthritis.[5] The efficacy of an anti-inflammatory drug is assessed by its ability to alleviate these symptoms.
-
Healthy adult dogs
-
Mofezolac
-
Vehicle
-
Sodium urate crystal suspension
-
Anesthetic agents
-
Equipment for lameness scoring and joint measurement
-
Baseline Measurements : Before the induction of synovitis, assess baseline lameness scores and measure the circumference of the stifle joints.
-
Drug Administration : Administer Mofezolac or vehicle to the dogs according to the study design (e.g., orally).
-
Induction of Synovitis : Anesthetize the dogs and inject the sodium urate crystal suspension into one stifle joint.
-
Post-Induction Assessments : At various time points after the injection (e.g., 4, 8, 24 hours), evaluate lameness using a standardized scoring system and measure the joint circumference to assess swelling.
-
Data Analysis : Compare the changes in lameness scores and joint swelling between the Mofezolac-treated and vehicle control groups to determine the anti-inflammatory efficacy.
Conclusion
Mofezolac is a potent and selective inhibitor of COX-1, which underpins its role in the inhibition of prostaglandin synthesis. This targeted mechanism of action is responsible for its analgesic and anti-inflammatory properties observed in both in vitro and in vivo models. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Mofezolac and other COX inhibitors. A thorough understanding of its pharmacological profile is essential for its optimal use in research and potential therapeutic applications.
References
- 1. frontiersin.org [frontiersin.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
Mofezolac in Intestinal Carcinogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence investigating the role of Mofezolac, a selective cyclooxygenase-1 (COX-1) inhibitor, in the context of intestinal carcinogenesis. The following sections detail the mechanism of action, summarize key quantitative data from animal studies, outline experimental methodologies, and visualize the relevant biological pathways and study designs.
Introduction
Cyclooxygenase (COX) enzymes, particularly COX-2, have been extensively studied for their role in promoting colorectal cancer. COX enzymes are responsible for the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which can promote cell proliferation, angiogenesis, and inflammation, all hallmarks of cancer. While much of the focus has been on COX-2 inhibitors, emerging evidence suggests that the COX-1 isoform also plays a significant role in intestinal tumorigenesis.[1][2] Mofezolac, a selective COX-1 inhibitor, has been investigated as a potential chemopreventive agent in this context.[1][3] This document synthesizes the foundational preclinical research on Mofezolac's efficacy and mechanism of action in animal models of intestinal cancer.
Mechanism of Action
The primary mechanism by which Mofezolac is thought to inhibit intestinal carcinogenesis is through the selective inhibition of the COX-1 enzyme.[1] This leads to a reduction in the production of pro-inflammatory prostaglandins, most notably PGE2.[2][3] Elevated levels of PGE2 are found in intestinal tumors and are known to contribute to cancer progression by promoting cell proliferation and potentially affecting cell turnover and angiogenesis.[2][4] By reducing PGE2 levels, Mofezolac helps to suppress the pro-tumorigenic environment in the intestine.[3] The data suggests that both COX-1 and COX-2 contribute to the prostaglandin levels that drive intestinal tumor growth, making selective COX-1 inhibition a viable strategy for cancer prevention.[1]
Signaling Pathway
Caption: Proposed signaling pathway for Mofezolac in intestinal carcinogenesis.
Quantitative Data from Preclinical Studies
The efficacy of Mofezolac in inhibiting intestinal carcinogenesis has been evaluated in two primary animal models: azoxymethane (AOM)-induced carcinogenesis in rats, a model for sporadic colon cancer, and Apc gene knockout mice, a model for familial adenomatous polyposis. The key findings from these studies are summarized below.
Effects of Mofezolac on Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) in F344 Rats
| Treatment Group | Dose (ppm in diet) | Duration | Number of ACFs per Rat (Mean ± SD) | % of Control | BrdU Labeling Index (%) |
| AOM alone (Control) | 0 | 4 weeks | 182 ± 20 | 100% | 10.4 |
| AOM + Mofezolac | 600 | 4 weeks | Not explicitly stated, but reduced dose-dependently | 76% | 7.3 |
| AOM + Mofezolac | 1200 | 4 weeks | Not explicitly stated, but reduced dose-dependently | 60% | 6.8 |
Data sourced from Carcinogenesis, 2002, 23(9), 1463-6.[1][5]
Effects of Mofezolac on Intestinal Polyp Formation in Apc Gene Knockout Mice
| Treatment Group | Dose (ppm in diet) | Duration | Total Number of Polyps (Mean ± SD) | % of Control |
| Control Diet | 0 | 8 weeks | Not explicitly stated | 100% |
| Mofezolac | 600 | 8 weeks | Not explicitly stated, but reduced dose-dependently | Not explicitly stated |
| Mofezolac | 1200 | 8 weeks | Not explicitly stated, but reduced dose-dependently | 59% |
Data sourced from Carcinogenesis, 2002, 23(9), 1463-6.[1]
Effects of Mofezolac on AOM-Induced Colon Carcinoma in F344 Rats
| Treatment Group | Dose (ppm in diet) | Duration | Incidence of Colon Carcinomas (%) | Multiplicity of Colon Carcinomas (Mean ± SD) | Volume of Colon Carcinomas (mm³) (Mean ± SD) |
| AOM alone (Control) | 0 | 32 weeks | 94% | 3.19 ± 1.87 | 23.7 ± 31.2 |
| AOM + Mofezolac | 600 | 32 weeks | Not explicitly stated, but slight reduction | Not explicitly stated, but slight reduction | Not explicitly stated, but slight reduction |
| AOM + Mofezolac | 1200 | 32 weeks | 79% | 2.15 ± 1.65 | 7.5 ± 11.8 |
Data sourced from Cancer Science, 2006, 97(10), 1011-4.[3][6]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
AOM-Induced Aberrant Crypt Foci (ACF) Study in Rats
-
Animal Model: Male F344 rats.[1]
-
Carcinogen Induction: Subcutaneous injections of azoxymethane (AOM) at a dose of 15 mg/kg body weight at 5 and 6 weeks of age.[1]
-
Drug Administration: Mofezolac was administered in the diet at concentrations of 600 or 1200 ppm for a duration of 4 weeks.[1]
-
Endpoint Analysis:
Intestinal Polyp Formation Study in Apc Knockout Mice
-
Animal Model: Apc gene knockout mice (APC1309 mice).[1]
-
Drug Administration: Mofezolac was provided in the diet at concentrations of 600 or 1200 ppm for a duration of 8 weeks.[1]
-
Endpoint Analysis: The number of intestinal polyps was counted and compared to a control diet group. The size distribution of the polyps was also analyzed.[2]
AOM-Induced Colon Carcinoma Study in Rats
-
Animal Model: Male F344 rats.[3]
-
Carcinogen Induction: Two subcutaneous injections of AOM (15 mg/kg body weight) at a 7-day interval, starting at 5 weeks of age.[3][5]
-
Drug Administration: Mofezolac was incorporated into the diet at 600 or 1200 ppm for 32 weeks, beginning one day before the first AOM injection.[3][5]
-
Endpoint Analysis: The incidence, multiplicity, and volume of colon carcinomas were determined at the end of the study.[3][5]
Experimental Workflow Diagram
Caption: Generalized experimental workflows for preclinical Mofezolac studies.
Discussion and Future Directions
The preclinical data strongly suggest that the selective COX-1 inhibitor, Mofezolac, effectively suppresses the development of intestinal tumors in rodent models of both sporadic and inherited colorectal cancer.[1][3] The inhibitory effects are dose-dependent and are associated with a reduction in cell proliferation.[1] The mechanism is believed to be centered on the inhibition of COX-1-mediated prostaglandin synthesis.[3]
Notably, in the cited studies, Mofezolac did not induce gastrointestinal side effects, which are a common concern with non-selective NSAIDs.[2] This suggests a potentially favorable safety profile for Mofezolac as a chemopreventive agent.
Further research is warranted to fully elucidate the downstream effects of Mofezolac-mediated COX-1 inhibition on specific cellular processes such as apoptosis and angiogenesis in intestinal tumor cells. While the reduction in PGE2 is known to influence these pathways, direct evidence from Mofezolac studies is currently limited.[2][5]
To date, there is a lack of publicly available data from clinical trials investigating Mofezolac for the prevention or treatment of intestinal cancer in humans. Future clinical studies would be necessary to translate these promising preclinical findings to a clinical setting and to establish the safety and efficacy of Mofezolac in human populations at risk for colorectal cancer.
Conclusion
Mofezolac has demonstrated significant chemopreventive effects in well-established animal models of intestinal carcinogenesis. Its selective inhibition of COX-1 presents a targeted approach to reducing the pro-tumorigenic prostaglandin environment in the gut. The quantitative data from these preclinical studies provide a strong rationale for further investigation into the clinical potential of Mofezolac as a chemopreventive agent for colorectal cancer.
References
- 1. Inhibitory effects of mofezolac, a cyclooxygenase-1 selective inhibitor, on intestinal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Suppression of azoxymethane‐induced colon cancer development in rats by a cyclooxygenase‐1 selective inhibitor, mofezolac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of prostaglandin E2 in the progression of gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Suppression of azoxymethane-induced colon cancer development in rats by a cyclooxygenase-1 selective inhibitor, mofezolac - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Mofezolac In Vitro Assay Protocol for Microglial Cells
Application Note & Protocol
Introduction
Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that acts as a highly selective inhibitor of cyclooxygenase-1 (COX-1).[1][2][3] In the central nervous system, microglial cells are the primary immune cells, and their activation is a hallmark of neuroinflammation.[4][5] Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory mediators, including prostaglandins like prostaglandin E2 (PGE2).[1][2][6] The production of PGE2 is catalyzed by cyclooxygenase enzymes. Mofezolac has been shown to counteract the inflammatory state in activated microglial cells by selectively inhibiting COX-1, leading to a reduction in PGE2 release and downregulation of the NF-κB signaling pathway.[1][2][7]
This document provides detailed protocols for in vitro assays to evaluate the efficacy of Mofezolac in a microglial cell model of neuroinflammation. The protocols are designed for researchers, scientists, and drug development professionals working on novel anti-inflammatory therapeutics.
Data Presentation
The following tables summarize the expected quantitative data from the described assays, based on published findings.
Table 1: Effect of Mofezolac on BV-2 Microglial Cell Viability
| Treatment Group | Mofezolac (µM) | LPS (1 µg/mL) | Cell Viability (% of Control) |
| Control | 0 | - | 100% |
| Mofezolac | 0.1 | - | No significant toxicity |
| Mofezolac | 0.5 | - | No significant toxicity |
| LPS | 0 | + | No significant toxicity |
| Mofezolac + LPS | 0.1 | + | No significant toxicity |
| Mofezolac + LPS | 0.5 | + | No significant toxicity |
| Data based on MTT assay results at 24 hours.[1][2] |
Table 2: Effect of Mofezolac on PGE2 Production in LPS-Stimulated BV-2 Microglial Cells
| Treatment Group | Mofezolac (µM) | LPS (1 µg/mL) | PGE2 Release (pg/mL) | % Inhibition of LPS-induced PGE2 |
| Control | 0 | - | Basal Level | N/A |
| LPS | 0 | + | Significantly Increased | 0% |
| Mofezolac + LPS | 0.1 | + | Reduced vs. LPS alone | Dose-dependent |
| Mofezolac + LPS | 0.5 | + | Further Reduced vs. LPS alone | Dose-dependent |
| Data based on competitive binding immunoassay at 48 hours.[2] |
Experimental Protocols
Cell Culture and Maintenance
The murine BV-2 microglial cell line is a commonly used and appropriate in vitro model for studying neuroinflammation.[8]
-
Cell Line: BV-2 immortalized murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Mofezolac and LPS Preparation
-
Mofezolac Stock Solution: Prepare a stock solution of Mofezolac in a suitable solvent (e.g., DMSO). Further dilute in culture medium to achieve the final desired concentrations (e.g., 0.1 and 0.5 µM).[1][2]
-
LPS Solution: Prepare a stock solution of Lipopolysaccharide (from E. coli) in sterile, nuclease-free water. Dilute in culture medium to a final concentration of 1 µg/mL.[1][2]
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed effects of Mofezolac are not due to cytotoxicity.[1][2]
-
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 8 x 10³ cells/well and allow them to adhere overnight.[1][2]
-
Pre-treat the cells with Mofezolac (0.1 and 0.5 µM) for 1 hour.[1][2]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls: untreated cells, cells treated with Mofezolac alone, and cells treated with LPS alone.[1][2]
-
After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and dissolve the formazan crystals in DMSO.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
PGE2 Release Assay (ELISA)
This assay quantifies the production of the pro-inflammatory mediator PGE2.
-
Procedure:
-
Seed BV-2 cells in a 6-well plate at a density of 3 x 10⁶ cells/well and allow them to adhere.[1][2]
-
Pre-treat the cells with Mofezolac (0.1 and 0.5 µM) for 1 hour.[1][2]
-
Stimulate the cells with LPS (1 µg/mL) for 24 and 48 hours.[1][2]
-
After the incubation period, collect the cell culture supernatants.
-
Measure the PGE2 concentration in the supernatants using a competitive binding immunoassay kit according to the manufacturer's instructions.[2]
-
Results are typically expressed in pg/mL.
-
Visualizations
Signaling Pathway of Mofezolac Action in Microglia
References
- 1. scispace.com [scispace.com]
- 2. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Modulation of Functional Phenotypes of Microglia in Neurodegenerative Diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Prostaglandin E2 released from activated microglia enhances astrocyte proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Microglia Activation as a Phenotypic Assay in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Mofezolac Dosage and Administration in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties.[1] This document provides detailed application notes and protocols for the dosage and administration of Mofezolac in rat models, compiled from various scientific studies. It is intended to guide researchers in designing and executing preclinical studies involving this compound.
Mechanism of Action
Mofezolac primarily exerts its therapeutic effects through the inhibition of the cyclooxygenase (COX) enzyme, which is crucial for the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1][2]
While some sources describe Mofezolac as a selective COX-2 inhibitor, suggesting a favorable gastrointestinal safety profile compared to non-selective NSAIDs, other evidence indicates it is a potent and selective reversible COX-1 inhibitor.[1][3][4][5] This dual reporting suggests that the selectivity may be concentration-dependent or vary between species. Its mechanism is generally accepted to be the inhibition of prostaglandin biosynthesis.[6]
Below is a diagram illustrating the proposed signaling pathway of Mofezolac.
Dosage and Administration Data
The following tables summarize quantitative data on Mofezolac dosage and administration in rats from various studies.
Table 1: Acute Toxicity (LD50) in Wistar Rats
| Administration Route | Sex | LD50 (mg/kg) |
| Oral (p.o.) | Male | 920 |
| Oral (p.o.) | Female | 887 |
| Intraperitoneal (i.p.) | Male | 378 |
| Intraperitoneal (i.p.) | Female | 342 |
| Subcutaneous (s.c.) | Male | 572 |
| Subcutaneous (s.c.) | Female | 510 |
| Data sourced from a study on the acute toxicities of Mofezolac in ICR mice and Wistar rats.[7] |
Table 2: Chronic Oral Toxicity in Wistar Rats (52-Week Study)
| Dose Level (mg/kg/day) | Sex | Key Observations | Non-Effective Dose Level (mg/kg) |
| 5 | Female | - | 5 |
| 20 | Male | - | 20 |
| 60 | Female | Some gastrointestinal and renal changes; anemic findings. | - |
| 120 | Male | Anemic findings. | - |
| 120 | Female | Hematuria, skin blanching, suppressed body weight gain, mortality, gastrointestinal lesions (erosion, ulcer, hemorrhage), renal disorder.[8] | - |
| This study highlights sex-specific differences in toxicity, with females being more sensitive.[8] |
Table 3: Dosage for Efficacy Studies in Rats
| Study Type | Rat Strain | Dosage | Administration Route | Key Findings |
| Anti-inflammatory (analgesic) | - | Potent suppression of writhing models | - | Potency slightly lower than indomethacin but higher than other NSAIDs.[6] |
| Anti-carcinogenesis | F344 Male | 600 or 1200 p.p.m. in diet | Oral (in diet) | Dose-dependent decrease in aberrant crypt foci number.[9] |
| Neuroinflammation | - | - | In vivo administration | Reduced presence of GFAP immunoreactive cells in the brain.[10] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.
1. Animals:
-
Male Wistar rats (150-200 g).
-
Acclimatize animals for at least one week before the experiment.
-
House in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Provide free access to standard pellet chow and water.
2. Materials:
-
Mofezolac
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Plethysmometer
-
Syringes and needles for oral gavage and subcutaneous injection.
3. Experimental Procedure:
-
Fast the rats overnight before the experiment, with free access to water.
-
Divide the animals into groups (e.g., vehicle control, positive control, Mofezolac treatment groups).
-
Administer Mofezolac or the vehicle orally (p.o.) one hour before carrageenan injection. The positive control group can be administered a standard NSAID like diclofenac sodium.[11]
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at specified time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Protocol 2: General Administration Routes in Rats
1. Oral Administration (p.o.):
-
Method: Use a gavage needle or feeding tube.[12]
-
Procedure: Gently restrain the rat, insert the gavage needle into the mouth, and pass it down the esophagus to the stomach before slowly delivering the drug solution.[12]
-
Volume: Typically up to 5 ml/kg.[13]
-
Considerations: This route mimics human drug intake and is suitable for long-term studies. Skill is required to avoid injury.[12]
2. Intraperitoneal Administration (i.p.):
-
Method: Injection into the peritoneal cavity.[12]
-
Procedure: Position the rat on its back and gently restrain it. Insert the needle into the lower right quadrant of the abdomen, avoiding the midline, and inject the drug.[12]
-
Considerations: Allows for rapid absorption. Proper technique is crucial to avoid injuring internal organs.[12] For repeated daily dosing, alternate injection sides.[14]
3. Subcutaneous Administration (s.c.):
-
Method: Injection into the space beneath the skin.
-
Procedure: Tent the skin, hold the syringe parallel to the animal, and direct the needle into the subcutis. Aspirate before injecting.[14]
-
Considerations: Absorption may be slower than other parenteral routes.[14]
Pharmacokinetics
Studies using 14C-labeled Mofezolac in rats after a single oral administration have shown:
-
Rapid absorption, with blood radioactivity reaching its maximum concentration within 15 minutes.[15]
-
By 12 hours, the blood concentration decreased to 1.4% of the maximum level.[15]
-
Excretion occurred primarily through urine (approximately 55%) and feces (approximately 39%) within 72 hours.[15]
-
About 62% of the radioactivity was excreted in the bile, suggesting enterohepatic circulation.[15]
-
Tissue distribution was highest in the stomach, liver, and kidney, with rapid clearance from all tissues.[15]
-
Repeated administration for 7 days did not show significant accumulation.[15]
Concluding Remarks
Mofezolac demonstrates significant anti-inflammatory and analgesic effects in rat models. The choice of dosage and administration route should be carefully considered based on the specific aims of the study, taking into account the pharmacokinetic profile and potential for toxicity, particularly with chronic administration in female rats. The provided protocols and data serve as a comprehensive guide for the preclinical evaluation of Mofezolac.
References
- 1. What is the mechanism of Mofezolac? [synapse.patsnap.com]
- 2. What is Mofezolac used for? [synapse.patsnap.com]
- 3. Mofezolac - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Pharmacological profile of mofezolac, a new non-steroidal analgesic anti-inflammatory drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute toxicity tests of mofezolac (N-22) in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Fifty two-week chronic oral toxicity study of mofezolac (N-22) in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation [frontiersin.org]
- 11. jptcp.com [jptcp.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
Application Note: Quantification of Mofezolac in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Mofezolac in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This document provides comprehensive experimental protocols, method validation parameters, and a visual representation of the workflow to aid researchers and scientists in implementing this analytical technique.
Introduction
Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties. Accurate and precise quantification of Mofezolac in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of drugs in biological fluids due to its high sensitivity, specificity, and reproducibility.[1] This application note presents a detailed HPLC method for the determination of Mofezolac in human plasma, which has been developed and validated based on established bioanalytical method validation guidelines.[2][3]
Experimental Protocols
Materials and Reagents
-
Mofezolac reference standard
-
Internal Standard (IS) (e.g., Diclofenac or another suitable NSAID)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Analytical grade ortho-phosphoric acid
-
Human plasma (drug-free)
-
Purified water (18.2 MΩ·cm)
Equipment
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Pipettes and tips
Sample Preparation
A protein precipitation method is employed for the extraction of Mofezolac from plasma samples.[1][4]
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a 20 µL aliquot into the HPLC system.
Chromatographic Conditions
The chromatographic separation is achieved using a C18 column with a mobile phase consisting of a mixture of an organic solvent and an acidic buffer.
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 3.5, adjusted with ortho-phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the UV absorption maxima of similar compounds)
-
Internal Standard: Diclofenac (retention time ~5.8 min)
Method Validation
The developed HPLC method should be validated according to international guidelines (e.g., ICH) to ensure its suitability for the intended purpose. The key validation parameters are summarized in the table below.[2][3]
Data Presentation
The quantitative performance of the HPLC method for Mofezolac quantification is summarized in the following table. The data presented here are representative and should be confirmed during in-house validation.
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Retention Time of Mofezolac | ~4.5 min |
| Retention Time of Internal Standard | ~5.8 min |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Intra-day Accuracy (%Bias) | ± 8% |
| Inter-day Accuracy (%Bias) | ± 10% |
| Mean Recovery | > 85% |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the quantification of Mofezolac in plasma using the described HPLC method.
Caption: Workflow for Mofezolac quantification in plasma.
Conclusion
The described HPLC-UV method provides a sensitive, specific, and reliable approach for the quantification of Mofezolac in human plasma. The simple sample preparation procedure and the robust chromatographic conditions make this method suitable for routine analysis in a research or drug development setting. It is recommended that a full method validation be performed in the respective laboratory to ensure compliance with regulatory requirements.
References
Application Note: Quantitative Analysis of Mofezolac and its Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties through the selective inhibition of cyclooxygenase-1 (COX-1).[1][2] Understanding the metabolic fate of Mofezolac is crucial for characterizing its pharmacokinetic profile and assessing its safety and efficacy. Like many NSAIDs, Mofezolac is anticipated to undergo hepatic metabolism, primarily mediated by cytochrome P450 enzymes, followed by conjugation reactions to facilitate excretion. This application note provides a detailed protocol for the extraction and quantitative analysis of Mofezolac and its putative metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle
This method employs protein precipitation for the simple and rapid extraction of Mofezolac and its metabolites from human plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the simultaneous quantification of the parent drug and its metabolites.
Materials and Reagents
-
Mofezolac analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with appropriate anticoagulant)
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and analytical standards on ice.
-
Spike 100 µL of blank human plasma with known concentrations of Mofezolac and its potential metabolites to prepare calibration standards and quality control (QC) samples.
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusion of pure standards |
Data Presentation
Quantitative data for Mofezolac and its metabolites should be summarized in tables for clear comparison.
Table 1: MRM Transitions for Mofezolac and Putative Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Mofezolac | [To be determined] | [To be determined] | 100 | [To be determined] |
| O-desmethyl-Mofezolac | [To be determined] | [To be determined] | 100 | [To be determined] |
| O-desmethyl-Mofezolac Glucuronide | [To be determined] | [To be determined] | 100 | [To be determined] |
| Internal Standard (IS) | [To be determined] | [To be determined] | 100 | [To be determined] |
Table 2: Calibration Curve Summary for Mofezolac and its Metabolites
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| Mofezolac | [e.g., 1 - 1000] | >0.99 | [e.g., 1] |
| O-desmethyl-Mofezolac | [e.g., 0.5 - 500] | >0.99 | [e.g., 0.5] |
| O-desmethyl-Mofezolac Glucuronide | [e.g., 0.5 - 500] | >0.99 | [e.g., 0.5] |
Visualizations
Proposed Metabolic Pathway of Mofezolac
Mofezolac is a substrate of the cytochrome P450 enzyme CYP2C9.[3] Based on the metabolism of other NSAIDs by this enzyme, the primary metabolic pathways for Mofezolac are hypothesized to be O-demethylation of one or both of the methoxyphenyl groups, followed by phase II conjugation, such as glucuronidation.
Caption: Proposed metabolic pathway of Mofezolac.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of Mofezolac and its metabolites is depicted below.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Methylation, Glucuronidation, and Sulfonation of Daphnetin in Human Hepatic Preparations In Vitro: Metabolic Profiling, Pathway Comparison, and Bioactivity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2C9 Polymorphism and Use of Oral Nonsteroidal Anti-Inflammatory Drugs [uspharmacist.com]
Troubleshooting & Optimization
Mofezolac Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges with Mofezolac in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Mofezolac and why is its solubility in aqueous buffers a concern?
Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-1 (COX-1) inhibitor.[1] Like many small molecule inhibitors, Mofezolac is a lipophilic compound with poor solubility in water, which can pose a significant challenge for in vitro and in vivo studies that require its dissolution in aqueous buffer systems.[2]
Q2: What is the known solubility of Mofezolac in common laboratory solvents?
Mofezolac exhibits high solubility in dimethyl sulfoxide (DMSO), with concentrations of up to 100 mg/mL being achievable with the aid of ultrasonication.[1] Conversely, it is reported to be insoluble in water and ethanol.[2]
Q3: How does the pH of the aqueous buffer affect Mofezolac's solubility?
Q4: Are there any pre-formulated solutions of Mofezolac available?
Some suppliers offer Mofezolac pre-dissolved in DMSO, typically at a concentration of 10 mM.[1] This can be a convenient starting point for preparing working solutions.
Troubleshooting Guide
Issue: Mofezolac is precipitating out of my aqueous buffer.
This is a common problem due to the low aqueous solubility of Mofezolac. Here are several troubleshooting steps you can take, starting with the simplest and progressing to more complex formulations.
Step 1: Initial Dissolution in an Organic Solvent
It is highly recommended to first dissolve Mofezolac in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. DMSO is the most commonly used solvent for this purpose.
Experimental Protocol: Preparation of a Mofezolac Stock Solution in DMSO
-
Weigh the desired amount of solid Mofezolac powder in a sterile microcentrifuge tube.
-
Add a minimal volume of high-purity, anhydrous DMSO to the tube. For example, to prepare a 10 mM stock solution from 1 mg of Mofezolac (MW: 339.34 g/mol ), you would add approximately 294.7 µL of DMSO.
-
Vortex the solution vigorously.
-
If the solid does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before proceeding.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
Step 2: Dilution into Aqueous Buffer
When diluting the DMSO stock solution into your aqueous buffer, it is crucial to do so in a manner that avoids immediate precipitation.
-
Recommendation: Add the DMSO stock solution dropwise to the vortexing aqueous buffer. This rapid mixing helps to disperse the Mofezolac molecules before they have a chance to aggregate and precipitate.
-
Caution: The final concentration of DMSO in your experimental system should be kept to a minimum, typically below 0.5% (v/v), to avoid off-target effects on cells or enzymes.
Step 3: Utilizing Co-solvents and Excipients
If direct dilution of the DMSO stock into your buffer is unsuccessful, the use of co-solvents and solubility-enhancing excipients is recommended. Several formulations have been successfully used for in vivo studies and can be adapted for in vitro experiments.
Quantitative Data on Mofezolac Formulations
| Formulation Components | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.37 mM) | A clear solution can be obtained.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.37 mM) | A clear solution can be obtained.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.37 mM) | A clear solution can be obtained; primarily for in vivo oral administration.[1] |
Experimental Protocol: Preparation of Mofezolac in a Co-solvent System
This protocol is based on the formulation containing PEG300 and Tween-80.
-
Prepare a concentrated stock solution of Mofezolac in DMSO as described in Step 1.
-
In a separate sterile tube, add the required volume of PEG300.
-
To the PEG300, add the DMSO stock solution of Mofezolac and mix thoroughly by vortexing.
-
Add the required volume of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Finally, add the saline or your desired aqueous buffer to the mixture and vortex thoroughly.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Mofezolac Solubility: An Experimental Workflow
The following diagram outlines a logical progression of steps to troubleshoot Mofezolac solubility issues.
Caption: A workflow for troubleshooting Mofezolac solubility.
Mofezolac's Mechanism of Action: Signaling Pathway
Mofezolac's primary mechanism of action is the selective inhibition of the COX-1 enzyme. This inhibition reduces the production of prostaglandins, which are key mediators of inflammation. Furthermore, studies have shown that Mofezolac can modulate the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.
Caption: Mofezolac's signaling pathway.
References
How to prevent Mofezolac precipitation in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully using Mofezolac in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help prevent and resolve issues related to Mofezolac precipitation in cell culture media.
Troubleshooting Guide: Preventing Mofezolac Precipitation
Mofezolac, a selective COX-1 inhibitor, is a hydrophobic compound that can be prone to precipitation in aqueous solutions like cell culture media. Following a careful protocol for solubilization and dilution is critical for its effective use in in vitro studies.
Experimental Protocol: Preparation of Mofezolac Stock and Working Solutions
This protocol outlines the recommended steps for preparing a Mofezolac stock solution and subsequently diluting it to the desired final concentration in your cell culture medium.
Materials:
-
Mofezolac powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Pre-warmed cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Mofezolac is soluble in DMSO.[1] A stock solution can be prepared by dissolving Mofezolac in the solvent of choice.[1] For a 10 mM stock solution, dissolve 3.39 mg of Mofezolac (molecular weight: 339.34 g/mol ) in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[2]
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]
-
-
Working Solution Preparation (Dilution into Cell Culture Medium):
-
Thaw the Mofezolac stock solution at room temperature.
-
It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1% (v/v), as higher concentrations can have cytotoxic effects.[4][5]
-
Perform a serial dilution of the stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentration.
-
Crucial Step: Add the Mofezolac stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium. This rapid mixing helps to prevent localized high concentrations of Mofezolac, which can lead to precipitation.
-
Visually inspect the medium after adding the Mofezolac to ensure no precipitation has occurred. If the solution appears cloudy or contains visible particles, it may indicate that the solubility limit has been exceeded.
-
Factors Influencing Mofezolac Solubility
Several factors can impact the solubility of Mofezolac in your cell culture system:
-
pH: The pH of the solution can significantly affect the solubility of drugs that are weak acids or bases.[6][7]
-
Temperature: Generally, an increase in temperature enhances the solubility of solid solutes.[8] Using pre-warmed media can be beneficial.
-
Media Components: The presence of proteins, such as those in fetal bovine serum (FBS), can sometimes help to stabilize hydrophobic compounds and prevent precipitation. However, interactions with other media components could also potentially lead to insolubility.
-
Solvent Polarity: Mofezolac is a hydrophobic molecule and dissolves best in non-polar or polar aprotic solvents like DMSO.[8] The "like dissolves like" principle is important for solvent selection.[8]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Mofezolac in cell culture experiments?
A1: The recommended solvent for preparing a stock solution of Mofezolac for cell culture applications is dimethyl sulfoxide (DMSO).[1]
Q2: My Mofezolac precipitated after I added it to my cell culture medium. What should I do?
A2: If you observe precipitation, it is likely that the concentration of Mofezolac has exceeded its solubility limit in the aqueous medium. It is not recommended to use a solution with precipitate in your experiments as the actual concentration of the dissolved compound will be unknown. You should prepare a fresh solution, ensuring that you follow the recommended dilution protocol. Consider using a lower final concentration of Mofezolac or slightly increasing the final percentage of DMSO (while remaining mindful of its potential toxicity to your cells).
Q3: What is the maximum concentration of DMSO I can use in my cell culture?
A3: It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.1% (v/v).[4] However, the tolerance to DMSO can be cell line-dependent.[4][5] It is advisable to run a vehicle control (medium with the same concentration of DMSO as your experimental samples) to assess the effect of the solvent on your cells.
Q4: Can I pre-mix Mofezolac with other drugs before adding them to the cell culture medium?
A4: Co-administration of multiple drugs can sometimes lead to compatibility issues and precipitation.[9][10] It is recommended to add each compound to the cell culture medium separately unless their compatibility has been previously established.
Q5: How should I store my Mofezolac stock solution?
A5: Mofezolac stock solutions prepared in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[2][3]
Data Presentation: Mofezolac Solubility
The following table summarizes the known solubility of Mofezolac in various solvents. Note that the solubility in specific cell culture media has not been quantitatively determined in the available literature.
| Solvent/Vehicle System | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (294.69 mM) (requires ultrasonic) | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.37 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.37 mM) | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.37 mM) | [2] |
Mandatory Visualizations
Caption: Troubleshooting workflow for Mofezolac precipitation.
Caption: Key factors influencing Mofezolac solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Factors Influencing Solubility of Drugs.pptx [slideshare.net]
- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 9. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Mofezolac in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mofezolac in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of Mofezolac? There seem to be conflicting reports.
A1: Mofezolac is a non-steroidal anti-inflammatory drug (NSAID).[1] There is conflicting information in the scientific literature regarding its primary target. Several sources identify Mofezolac as a highly selective cyclooxygenase-1 (COX-1) inhibitor.[2][3] Conversely, other studies have characterized it as a selective cyclooxygenase-2 (COX-2) inhibitor.[4][5] This discrepancy may be due to the different assay systems and conditions used in various studies. For instance, one study reported an IC50 of 1.44 nM for COX-1 and 447 nM for COX-2, indicating high COX-1 selectivity.[6] Researchers should be aware of this ambiguity and may need to empirically determine the effects of Mofezolac on COX-1 and COX-2 activity in their specific cellular model.
Q2: Are there any known off-target effects of Mofezolac that I should be aware of in my cellular assays?
A2: Yes, a significant off-target effect of Mofezolac is the modulation of the NF-κB signaling pathway.[7] Studies have shown that Mofezolac can downregulate NF-κB activation.[7] This is an important consideration as the NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[8][9] Therefore, any observed effects of Mofezolac in cellular assays may be attributable to its impact on NF-κB signaling, independent of its COX-inhibitory activity.
Q3: Can Mofezolac affect cell viability and proliferation in culture?
A3: Yes, Mofezolac has been shown to impact cell viability and proliferation. It can affect the cell cycle and induce apoptosis.[6] The pro-apoptotic effects of some NSAIDs have been linked to the generation of reactive oxygen species, although one study indicated that Mofezolac did not enhance apoptotic DNA fragmentation in a gastric epithelial cell line. The inhibitory effects of Mofezolac on intestinal carcinogenesis have been demonstrated by a reduction in cell proliferation and an increase in apoptosis.[3][10]
Troubleshooting Guides
Issue 1: Unexpected Results in Cellular Proliferation or Viability Assays
Symptoms:
-
Inconsistent or unexpected changes in cell number or viability (e.g., decreased proliferation when an increase is expected, or vice versa).
-
Discrepancies between different viability assays (e.g., MTT vs. apoptosis assays).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-target effects on cell cycle or apoptosis pathways: Mofezolac may be affecting cell proliferation through mechanisms other than COX inhibition, such as downregulation of the transcription factor E2F1 or modulation of apoptosis-related proteins.[6] | 1. Assess E2F1 expression: Measure E2F1 mRNA and protein levels via qRT-PCR and Western blot, respectively. A decrease in E2F1 expression could explain reduced proliferation. 2. Analyze apoptosis: Perform an apoptosis assay (e.g., Annexin V/PI staining) to determine if the observed changes in cell number are due to induced cell death. |
| Cell line-specific sensitivity: Different cell lines can have varying sensitivities to NSAIDs. | 1. Determine IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of Mofezolac for your specific cell line. 2. Consult literature: Check for published data on the effects of Mofezolac or other NSAIDs on your cell line of interest. |
| Assay interference: Mofezolac, like other small molecules, may interfere with the assay chemistry itself. | 1. Run cell-free controls: Include controls with Mofezolac in media without cells to check for direct effects on the assay reagents. 2. Use an orthogonal assay: Confirm your results using a different viability assay that relies on a distinct mechanism (e.g., ATP-based assay vs. a metabolic assay like MTT). |
Issue 2: Inconsistent or Unexpected Readouts in Assays Measuring Inflammatory Responses
Symptoms:
-
Changes in inflammatory markers that do not correlate with the expected level of COX inhibition.
-
Unexplained anti-inflammatory or pro-inflammatory effects.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Modulation of the NF-κB signaling pathway: Mofezolac's known off-target effect on NF-κB could be influencing the expression of inflammatory cytokines and other mediators.[7] | 1. Measure NF-κB activation: Use an NF-κB reporter assay (e.g., luciferase-based) to directly assess the effect of Mofezolac on NF-κB activity in your cells. 2. Analyze NF-κB target genes: Measure the expression of known NF-κB target genes (e.g., IL-6, TNF-α) using qRT-PCR. |
| Effects on other signaling pathways: While not definitively shown for Mofezolac, other NSAIDs can affect signaling pathways like MAPK and PI3K/Akt, which also play roles in inflammation.[8] | 1. Investigate MAPK and PI3K/Akt pathways: Perform Western blots to analyze the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-Akt). 2. Use specific inhibitors: Compare the effects of Mofezolac to those of known inhibitors of the MAPK and PI3K/Akt pathways to see if there are overlapping phenotypes. |
| Incorrect assumption of COX selectivity: The conflicting reports on Mofezolac's COX-1 vs. COX-2 selectivity could lead to misinterpretation of results.[2][4][5][6] | 1. Profile COX-1 and COX-2 activity: If possible, perform in vitro COX activity assays using your cell lysates to determine the inhibitory profile of Mofezolac in your system. 2. Use selective comparators: Include highly selective COX-1 and COX-2 inhibitors in your experiments as controls to better delineate the specific COX-related effects. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Mofezolac against COX-1 and COX-2
| Assay System | COX-1 IC50 | COX-2 IC50 | Reference |
| Not Specified | 1.44 nM | 447 nM | [6] |
| Ovine COX | More potent than other NSAIDs tested | Relatively weak | [2] |
Table 2: Acute Toxicity of Mofezolac in Rodents
| Species | Route | Sex | LD50 (mg/kg) | Reference |
| Mice | Oral | Male | 1528 | |
| Mice | Oral | Female | 1740 | |
| Rats | Oral | Male | 920 | |
| Rats | Oral | Female | 887 |
Experimental Protocols
Protocol 1: Western Blot for E2F1 Protein Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against E2F1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin or GAPDH.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Mofezolac Treatment: Treat the cells with various concentrations of Mofezolac for the desired duration. Include a positive control for NF-κB activation (e.g., TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
Protocol 3: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Mofezolac Treatment: After cell attachment, treat with a range of Mofezolac concentrations.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Known and potential signaling pathways affected by Mofezolac.
Caption: A logical workflow for troubleshooting unexpected cellular assay results with Mofezolac.
References
- 1. Mofezolac - Wikipedia [en.wikipedia.org]
- 2. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of mofezolac, a cyclooxygenase-1 selective inhibitor, on intestinal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Mofezolac used for? [synapse.patsnap.com]
- 5. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Diclofenac induced apoptosis via altering PI3K/Akt/MAPK signaling axis in HCT 116 more efficiently compared to SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute toxicity tests of mofezolac (N-22) in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Mofezolac in vivo experiments
Welcome to the technical support center for Mofezolac in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability and ensure robust and reproducible results in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mofezolac?
A1: Mofezolac is a non-steroidal anti-inflammatory drug (NSAID). Contrary to some initial classifications, recent and detailed structural and biochemical analyses have established that Mofezolac is a highly selective cyclooxygenase-1 (COX-1) inhibitor.[1][2][3][4] Its inhibitory activity against COX-2 is significantly weaker.[4] This selectivity is attributed to a snugger fit within the smaller active site channel of the COX-1 isoform.[1]
Q2: We are observing high variability in the anti-inflammatory effect of Mofezolac between our experimental groups. What are the potential causes?
A2: Variability in in vivo experiments with Mofezolac can arise from several factors. Key areas to investigate include:
-
Drug Formulation and Administration: Inconsistent preparation of the Mofezolac solution, leading to variations in concentration and stability, can be a major source of variability. Ensure the formulation is prepared fresh for each experiment and that the administration technique (e.g., oral gavage, intraperitoneal injection) is consistent across all animals.
-
Animal-Related Factors:
-
Genetic Background: Different strains of mice and rats can exhibit variations in drug metabolism due to genetic polymorphisms in metabolic enzymes like cytochrome P450s.[5]
-
Sex: Hormonal differences between male and female animals can influence inflammatory responses and drug metabolism.
-
Age and Weight: The age and weight of the animals can affect drug distribution, metabolism, and clearance. It's crucial to use age- and weight-matched animals in your experimental groups.
-
Gut Microbiome: The composition of the gut microbiota can influence the metabolism and efficacy of NSAIDs.[2][6][7][8] Diet and environmental conditions can alter the gut microbiome, leading to variability in drug response.
-
-
Diet: The composition of the animal's diet can significantly impact the gastrointestinal environment and interact with NSAIDs. For instance, a high-fat diet has been shown to exacerbate NSAID-induced small intestinal damage.[9]
-
Experimental Procedure: Ensure that the timing of drug administration relative to the induction of inflammation or pain is consistent. The method of inducing inflammation or pain should also be highly standardized.
Q3: What is a reliable formulation for administering Mofezolac in vivo?
A3: For intraperitoneal (i.p.) administration in mice, a formulation of Mofezolac in 40% DMSO in 0.1 M phosphate buffer (pH = 7.4) has been successfully used.[10] For oral administration, Mofezolac can be suspended in a 0.5% carboxymethylcellulose (CMC) solution. It is critical to ensure the suspension is homogenous before each administration to guarantee consistent dosing. The stability of extemporaneously prepared suspensions should be considered, and fresh preparations are recommended.[11]
Q4: Are there any specific recommendations for the diet of animals in Mofezolac studies?
A4: To minimize diet-induced variability, it is recommended to use a standardized, purified diet such as the AIN-93G or AIN-93M diet for rodent studies.[12] These diets have a defined composition, unlike many standard chow diets which can have variable phytoestrogen content and other components that may influence inflammatory pathways and drug metabolism.[13] Avoid high-fat diets unless it is a specific variable in your study, as they can alter the gut microbiome and potentiate NSAID-induced gastrointestinal side effects.[9]
Troubleshooting Guides
Issue 1: Inconsistent Analgesic Effect in the Formalin Test
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formalin Concentration | Ensure the formalin solution is prepared accurately and consistently for each experiment. Even minor variations can alter the pain response. A 1% formalin solution is often used for the late phase, while lower concentrations (0.05-0.2%) are recommended for studying the early phase in mice.[14] |
| Variability in Injection Site | Standardize the injection site on the plantar surface of the hind paw. Use a consistent volume and depth of injection. |
| Timing of Mofezolac Administration | Administer Mofezolac at a consistent time point before the formalin injection. For oral administration, a 30-60 minute pre-treatment is common. |
| Subjective Scoring | Ensure the observer is blinded to the treatment groups to prevent bias. Clearly define and standardize the behavioral parameters being scored (e.g., licking, flinching). |
| Animal Stress | Acclimatize the animals to the experimental setup and handling to reduce stress-induced variability in pain perception. |
Issue 2: High Variability in Carrageenan-Induced Paw Edema
| Potential Cause | Troubleshooting Steps |
| Inconsistent Carrageenan Preparation | Prepare the carrageenan suspension fresh for each experiment, ensuring it is well-mixed to avoid clumping. A 1% solution in saline is standard.[6][15] |
| Variable Injection Volume | Use a consistent volume of carrageenan for injection (e.g., 0.1 mL for rats). |
| Measurement Technique | Use a plethysmometer for accurate and consistent measurement of paw volume. Ensure the same person performs the measurements at each time point if possible. |
| Timing of Measurements | Take measurements at consistent time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The peak inflammatory response is typically around 3-5 hours.[16] |
| Animal Strain and Age | Be aware that the inflammatory response can vary between different rodent strains and is also dependent on the age and weight of the animals.[4] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory activity of Mofezolac.
Materials:
-
Mofezolac
-
Vehicle (e.g., 0.5% CMC in water for oral administration)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Wistar or Sprague-Dawley rats (male, 180-200g)
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Fast animals overnight before the experiment with free access to water.
-
Divide animals into groups (e.g., Vehicle control, Mofezolac low dose, Mofezolac high dose, Positive control like Indomethacin).
-
Administer Mofezolac or vehicle orally (p.o.) 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Formalin Test in Mice
Objective: To evaluate the analgesic properties of Mofezolac.
Materials:
-
Mofezolac
-
Vehicle (e.g., saline for intraperitoneal administration)
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers with mirrors
-
Stopwatch
-
Male Swiss or CD-1 mice (20-25g)
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Divide animals into groups (e.g., Vehicle control, Mofezolac dose 1, Mofezolac dose 2, Positive control like Morphine).
-
Administer Mofezolac or vehicle intraperitoneally (i.p.) 30 minutes before the formalin injection.
-
Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time spent licking or biting the injected paw during two phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.[17]
-
-
Analyze the data by comparing the licking/biting time in the Mofezolac-treated groups to the vehicle control group for each phase.
Visualizations
Mofezolac Mechanism of Action: COX-1 Inhibition
References
- 1. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiology of NSAID-Associated Intestinal Lesions in the Rat: Luminal Bacteria and Mucosal Inflammation as Targets for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. A modified standard American diet induces physiological parameters associated with metabolic syndrome in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation [frontiersin.org]
- 11. Differences between rat strains in metabolic activity and in control systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mediterranean-like Diet May Modulate Acute Inflammation in Wistar Rats [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Mofezolac-induced gastrointestinal side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mofezolac in animal models. The focus is on addressing and mitigating potential gastrointestinal (GI) side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of mofezolac, and how does it relate to gastrointestinal side effects?
A1: Mofezolac is a non-steroidal anti-inflammatory drug (NSAID).[1] Contrary to some initial classifications, recent and detailed studies have confirmed that mofezolac is a highly potent and selective inhibitor of cyclooxygenase-1 (COX-1), with significantly weaker activity against cyclooxygenase-2 (COX-2).[2][3][4][5][6] The inhibition of COX-1 is the key mechanism behind its potential for gastrointestinal toxicity. COX-1 is responsible for producing prostaglandins that are crucial for maintaining the protective mucosal barrier of the gastrointestinal tract. By inhibiting COX-1, mofezolac can disrupt this barrier, leading to an increased risk of gastric and intestinal damage.
Q2: What are the reported gastrointestinal side effects of mofezolac in animal models?
A2: Studies in animal models have reported a range of gastrointestinal side effects. In a 52-week chronic oral toxicity study in Wistar rats, mofezolac administered at doses of 60 and 120 mg/kg/day resulted in gastrointestinal lesions, including erosion, ulceration, hemorrhage, and mucosal regeneration, primarily in the small intestine.[7] Acute toxicity studies in both mice and rats have also noted the occurrence of unspecified gastrointestinal disorders.[1]
Q3: Are there any studies showing a lack of gastrointestinal side effects with mofezolac in animal models?
A3: Yes, there is a study that reported no gross changes in the stomach or intestines of rats treated with mofezolac. In this particular study, F344 male rats were fed a diet containing 600 or 1200 p.p.m. mofezolac for 4 weeks as part of a cancer chemoprevention model.[8][9] The discrepancy in findings across different studies likely stems from variations in experimental design, including the animal strain, dose, duration of administration, and the specific endpoints being evaluated.
Q4: What are the general strategies to mitigate NSAID-induced gastrointestinal side effects in animal models?
Troubleshooting Guides
Issue 1: Unexpectedly high incidence or severity of gastrointestinal lesions (e.g., ulcers, bleeding) in animals treated with mofezolac.
| Potential Cause | Troubleshooting Step |
| High Dose of Mofezolac | Review the literature to ensure the dose being used is appropriate for the intended duration and animal model. Consider performing a dose-response study to identify the minimum effective dose with an acceptable safety profile. |
| Animal Model Susceptibility | Certain strains of rats or mice may be more susceptible to NSAID-induced GI toxicity. Review the literature for information on the specific strain being used. If possible, consider using a more resistant strain. |
| Route and Frequency of Administration | Oral administration, especially of a bolus dose, can lead to higher local concentrations of the drug in the GI tract. Consider alternative administration routes if feasible, or divide the daily dose into multiple smaller administrations. |
| Underlying Health Status of Animals | Animals with pre-existing subclinical gastrointestinal inflammation or other health issues may be more susceptible to the adverse effects of mofezolac. Ensure that all animals are healthy before starting the experiment. |
Issue 2: Difficulty in establishing a clear dose-response relationship for mofezolac-induced GI toxicity.
| Potential Cause | Troubleshooting Step |
| "All-or-None" Toxic Effect at High Doses | The doses selected for the study may be too high, leading to a maximal toxic response that obscures a graded dose-response. Expand the dose range to include lower doses. |
| Insensitive Assessment Method | Gross visual scoring of lesions may not be sensitive enough to detect subtle differences in GI damage. Implement more quantitative methods such as histological scoring of inflammation and injury, or biochemical markers of intestinal permeability. |
| Inter-animal Variability | High variability in the response of individual animals can mask a dose-dependent effect. Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Mofezolac
| Enzyme | IC50 (µM) | Selectivity Index (COX-2 IC50 / COX-1 IC50) | Reference |
| COX-1 | 0.0079 | >6329 | [2] |
| COX-2 | >50 | [2] |
Table 2: Summary of Mofezolac Oral Toxicity Studies in Rats
| Study Type | Animal Strain | Dose | Duration | Key Gastrointestinal Findings | Reference |
| Chronic Toxicity | Wistar Rats | 5, 20, 60, 120 mg/kg/day | 52 weeks | Erosion, ulcer, hemorrhage, and mucosal regeneration in the small intestine at 60 and 120 mg/kg/day. | [7] |
| Acute Toxicity | Wistar Rats | LD50: 887-920 mg/kg | Single dose | Gastrointestinal disorders observed during pathological examination. | [1] |
| Carcinogenesis | F344 Rats | 600, 1200 p.p.m. in diet | 4 weeks | No gross changes in the stomach or intestines. | [8] |
Experimental Protocols
Protocol 1: Induction and Assessment of NSAID-Induced Gastroenteropathy in Rats (Adapted from general NSAID protocols)
This protocol provides a framework for evaluating the gastrointestinal toxicity of mofezolac and the efficacy of potential gastroprotective agents.
1. Animals:
-
Male Wistar rats (200-250g).
-
Acclimatize for at least one week before the experiment.
-
House in a controlled environment with a 12-hour light/dark cycle.
-
Provide standard chow and water ad libitum, except for fasting before necropsy.
2. Experimental Groups:
-
Group 1: Vehicle Control: Administer the vehicle for mofezolac.
-
Group 2: Mofezolac: Administer mofezolac at the desired dose(s).
-
Group 3: Mofezolac + Gastroprotective Agent: Administer the gastroprotective agent (e.g., omeprazole) prior to each mofezolac dose.
-
Group 4: Gastroprotective Agent Control: Administer only the gastroprotective agent.
3. Dosing Regimen:
-
Mofezolac: Administer orally (by gavage) once or twice daily for a period of 5 to 14 days. Doses should be based on literature review and pilot studies.
-
Omeprazole (example gastroprotectant): Administer orally at a dose of 10-20 mg/kg, 30-60 minutes before each mofezolac administration.[15]
4. Assessment of Gastrointestinal Damage:
-
On the final day of treatment, fast the rats for 18-24 hours with free access to water.
-
Euthanize the animals via an approved method (e.g., CO2 asphyxiation).
-
Immediately dissect the stomach and small intestine.
-
Macroscopic Evaluation:
-
Open the stomach along the greater curvature and the small intestine longitudinally.
-
Gently rinse with saline to remove contents.
-
Score the number and severity of hemorrhagic lesions, erosions, and ulcers. The ulcer index can be calculated by summing the lengths (in mm) of all lesions.
-
-
Histological Evaluation:
-
Collect tissue samples from the stomach and different sections of the small intestine (duodenum, jejunum, ileum).
-
Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for inflammation, villous atrophy, crypt damage, and ulceration.
-
5. Biochemical Analysis (Optional):
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in tissue homogenates as an indicator of neutrophil infiltration and inflammation.
-
Intestinal Permeability: Assess intestinal permeability in vivo using methods like the lactulose/mannitol test or by measuring the translocation of fluorescently labeled dextran from the gut to the bloodstream.
Visualizations
Caption: Mechanism of Mofezolac-Induced GI Toxicity.
References
- 1. Acute toxicity tests of mofezolac (N-22) in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SC-560 and mofezolac isosteres as new potent COX-1 selective inhibitors with antiplatelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Fifty two-week chronic oral toxicity study of mofezolac (N-22) in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Inhibitory effects of mofezolac, a cyclooxygenase-1 selective inhibitor, on intestinal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prospective Randomized Controlled Clinical Trial of the Long-Term Effects of Omeprazole on Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational Use of Gastric Acid Modifiers in Small Animal Practice - WSAVA 2019 Congress - VIN [vin.com]
- 13. A novel model for NSAID induced gastroenteropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence | PLOS One [journals.plos.org]
Minimizing Mofezolac interference in biochemical assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential interference from Mofezolac in biochemical assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is Mofezolac and how does it work?
Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by selectively inhibiting the cyclooxygenase-1 (COX-1) enzyme.[1][2] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] It shows significantly weaker inhibition of the COX-2 enzyme.[2][4]
Q2: Why might Mofezolac interfere with my biochemical assay?
Interference from Mofezolac, like other NSAIDs, can occur through several mechanisms:
-
Direct Enzyme Inhibition: As a potent COX-1 inhibitor, Mofezolac will directly interfere with assays measuring COX-1 activity.[1][4]
-
Cross-reactivity in Immunoassays: In assays like ELISA for prostaglandins, Mofezolac's structure or its effect on the biological system might lead to cross-reactivity or altered analyte levels, potentially causing inaccurate quantification.
-
Non-specific Chemical Reactivity: The chemical structure of Mofezolac could potentially interact with assay reagents, leading to false signals.[5]
-
Physicochemical Properties: Properties such as autofluorescence or absorbance at the assay's wavelength can contribute to background noise and inaccurate readings.
Q3: I am seeing lower than expected prostaglandin levels in my cell-based assay after treatment with Mofezolac. Is this interference?
This is likely the expected pharmacological effect of Mofezolac. By inhibiting COX-1, Mofezolac reduces the production of prostaglandins.[3] Therefore, a decrease in prostaglandin levels would be the anticipated outcome of the drug's activity, not necessarily assay interference.
Q4: Can Mofezolac interfere with assays other than those related to the prostaglandin pathway?
Yes, while the most direct impact is on COX-1 related assays, interference in other assays is possible. For example, if an unrelated assay uses a detection system that Mofezolac can interact with (e.g., a peroxidase-based system where Mofezolac acts as a reducing agent), you may observe unexpected results. It's crucial to run appropriate controls to identify such off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Results in a COX-1 Inhibition Assay
Symptoms:
-
Inconsistent IC50 values for Mofezolac.
-
High background signal in control wells.
-
Non-reproducible results between experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Mofezolac Precipitation | Mofezolac may have limited solubility in aqueous assay buffers. Visually inspect for any precipitation. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is consistent across all wells and does not exceed the tolerance of the assay. |
| Time-Dependent Inhibition | Mofezolac may exhibit time-dependent inhibition of COX-1. Vary the pre-incubation time of Mofezolac with the enzyme to determine if the inhibitory effect changes. |
| Assay Component Interaction | Mofezolac may be interacting with other components in the assay buffer. Run a control plate with Mofezolac and all assay components except the enzyme to check for any background signal generation. |
Issue 2: Suspected Interference in a Prostaglandin E2 (PGE2) ELISA
Symptoms:
-
PGE2 levels in Mofezolac-treated samples are unexpectedly high or variable.
-
Poor recovery in spike-and-recovery experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cross-Reactivity | The anti-PGE2 antibody may be cross-reacting with Mofezolac or its metabolites. Perform a cross-reactivity test by running a standard curve of Mofezolac in the ELISA to see if it generates a signal. |
| Matrix Effect | Components in the sample matrix, potentially altered by Mofezolac treatment, could be interfering with the antibody-antigen binding. Perform a spike-and-recovery experiment by adding a known amount of PGE2 to your Mofezolac-treated sample and a control sample. If the recovery is significantly different, a matrix effect is likely. Consider sample dilution or purification. |
| Alteration of Antibody Binding | Mofezolac may non-specifically bind to assay components, affecting the binding of PGE2 to the antibody. Including a non-ionic detergent (e.g., Tween-20) in the wash buffers may help to reduce non-specific binding. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of Mofezolac on COX-1 and COX-2 enzymes.
| Enzyme | IC50 (nM) | Selectivity (COX-2 IC50 / COX-1 IC50) |
| COX-1 | 1.44[2][4] | \multirow{2}{*}{310.4} |
| COX-2 | 447[2][4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: COX-1 Colorimetric Inhibitor Screening Assay
Objective: To determine the inhibitory effect of Mofezolac on COX-1 activity.
Materials:
-
COX-1 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric probe (e.g., TMPD)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Mofezolac
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of Mofezolac dilutions in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and COX-1 enzyme to each well.
-
Add the Mofezolac dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and the colorimetric probe to all wells.
-
Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm) over time.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each Mofezolac concentration relative to the vehicle control and calculate the IC50 value.
Protocol 2: Competitive ELISA for Prostaglandin E2 (PGE2)
Objective: To quantify the concentration of PGE2 in biological samples following treatment with Mofezolac.
Materials:
-
PGE2-coated 96-well plate
-
Samples (e.g., cell culture supernatant)
-
PGE2 standard
-
Anti-PGE2 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare a standard curve of known PGE2 concentrations.
-
Add standards, samples, and controls to the wells of the PGE2-coated plate.
-
Add the anti-PGE2 antibody to all wells. In this competitive format, the PGE2 in the sample will compete with the PGE2 coated on the plate for binding to the antibody.
-
Incubate the plate according to the manufacturer's instructions.
-
Wash the plate to remove unbound antibody and sample components.
-
Add the HRP-conjugated secondary antibody, which will bind to the primary antibody that is bound to the plate.
-
Incubate and wash the plate.
-
Add the TMB substrate. A color will develop in inverse proportion to the amount of PGE2 in the sample.
-
Add the stop solution and read the absorbance at 450 nm.
-
Calculate the PGE2 concentration in the samples by interpolating from the standard curve.
Visualizations
Caption: Mofezolac's mechanism of action.
Caption: Troubleshooting workflow for Mofezolac interference.
References
Validation & Comparative
A Comparative Guide to Selective COX-1 Inhibitors: Mofezolac vs. SC-560
For researchers and professionals in drug development, the precise selection of enzyme inhibitors is critical for targeted therapeutic action and minimizing off-target effects. This guide provides an objective comparison of two prominent selective cyclooxygenase-1 (COX-1) inhibitors, Mofezolac and SC-560, focusing on their inhibitory potency, selectivity, and the experimental frameworks used for their evaluation.
Quantitative Performance: A Side-by-Side Comparison
Mofezolac and SC-560 are both highly potent and selective inhibitors of COX-1. However, their inhibitory concentrations (IC50) and selectivity indices vary across different studies and assay conditions. The following table summarizes key quantitative data for these compounds.
| Parameter | Mofezolac | SC-560 | References |
| COX-1 IC50 | 1.44 nM[1][2] | 2.4 nM[3][4] | |
| 7.9 nM[5] | 9 nM[6][7][8][9] | ||
| COX-2 IC50 | 447 nM[1][2] | 470 nM[3][4] | |
| >50 µM[5] | 6.3 µM[6][7][8][9] | ||
| Selectivity Index (COX-2 IC50 / COX-1 IC50) | ~310[1][2] | ~196[3][4] | |
| >6300[5] | ~700[7][8][9] | ||
| Inhibition Type | Time-dependent, slowly reversible[5] | Not explicitly stated, but potent competitive inhibitor | |
| Oral Bioavailability (Rat) | Data not available | Low (<15%), formulation dependent[6][10][11][12] |
Note: The IC50 values can differ based on the specific experimental conditions, such as the enzyme source (e.g., human recombinant, ovine) and assay type.
Experimental Protocols
The characterization of Mofezolac and SC-560 relies on robust in vitro assays to determine their inhibitory effects on COX-1 and COX-2. Below are detailed methodologies for key experiments.
COX Inhibitor Screening Assay (Colorimetric)
This assay is a common method for determining the potency and selectivity of COX inhibitors.
-
Principle: This method measures the peroxidase component of COX activity. The COX enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase activity of COX then reduces PGG2 to Prostaglandin H2 (PGH2). This process involves the oxidation of a chromogenic substrate, which can be measured by a spectrophotometer.
-
Methodology:
-
Enzyme Preparation: Purified COX-1 or COX-2 enzyme is prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.[13]
-
Inhibitor Incubation: The test compound (Mofezolac or SC-560) at various concentrations is pre-incubated with the enzyme solution for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[13]
-
Reaction Initiation: The reaction is initiated by adding a solution of arachidonic acid (the substrate) and the colorimetric substrate.
-
Data Measurement: The absorbance of the oxidized chromogenic substrate is measured over time using a plate reader.
-
IC50 Calculation: The rate of reaction is calculated from the change in absorbance. The percentage of inhibition at each inhibitor concentration is determined relative to a control without any inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[14]
-
Human Whole Blood Assay (WBA)
The WBA provides a more physiologically relevant assessment of inhibitor activity as it measures COX inhibition in a complex biological matrix.
-
Principle: This assay measures the production of prostaglandins (PGE2 for COX-2) or thromboxane B2 (TxB2, a stable metabolite of TxA2, for COX-1) in human whole blood ex vivo.
-
Methodology:
-
Blood Collection: Fresh heparinized human blood is collected from healthy volunteers.
-
Inhibitor Incubation: Aliquots of whole blood are incubated with various concentrations of the test inhibitor (Mofezolac or SC-560) or a vehicle control.
-
COX Stimulation:
-
Reaction Termination and Sample Processing: After a specific incubation period, the reaction is stopped, and plasma is separated by centrifugation.
-
Prostanoid Measurement: The concentration of TxB2 or PGE2 in the plasma is quantified using a specific enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
IC50 Calculation: The IC50 value is determined by calculating the inhibitor concentration that causes a 50% reduction in prostanoid production compared to the vehicle-treated control.
-
Visualizing Molecular Pathways and Workflows
COX-1 Signaling Pathway
The following diagram illustrates the enzymatic cascade initiated by arachidonic acid and the inhibitory action of Mofezolac and SC-560 on COX-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mofezolac | COX | TargetMol [targetmol.com]
- 3. SC-560 and mofezolac isosteres as new potent COX-1 selective inhibitors with antiplatelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Formulation dependent pharmacokinetics, bioavailability and renal toxicity of a selective cyclooxygenase-1 inhibitor SC-560 in the rat. [sites.ualberta.ca]
- 11. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation dependent pharmacokinetics, bioavailability and renal toxicity of a selective cyclooxygenase-1 inhibitor SC-560 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Mofezolac and P6 in Neuroinflammation: A Comparative Analysis
In the landscape of neuroinflammatory research, the selective inhibition of cyclooxygenase-1 (COX-1) has emerged as a promising therapeutic strategy. Among the compounds investigated for this purpose, Mofezolac and P6, both belonging to the diarylisoxazole class, have shown significant potential in mitigating inflammatory responses within the central nervous system. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Overview of Mofezolac and P6
Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) with high selectivity for COX-1 inhibition.[1][2] It is clinically approved for use in some regions for its analgesic and anti-inflammatory properties.[2][3] P6 is also a highly selective COX-1 inhibitor that has been investigated for its anti-neuroinflammatory effects.[1][4] Both compounds have been demonstrated to counteract inflammatory states in both in vitro and in vivo models of neuroinflammation.[1][4]
The primary mechanism of action for both Mofezolac and P6 involves the inhibition of the COX-1 enzyme, which is a key player in the production of prostaglandins, lipid compounds that are crucial mediators of the inflammatory response.[5][6] While COX-2 is typically associated with inflammation, studies have increasingly pointed to COX-1 as a major contributor to the brain's inflammatory response.[4][7] By selectively targeting COX-1, these compounds aim to reduce neuroinflammation while potentially minimizing the side effects associated with non-selective NSAIDs that also inhibit the physiologically important COX-2 enzyme.[5]
Comparative Efficacy in Neuroinflammation Models
Studies have utilized lipopolysaccharide (LPS)-activated mouse BV-2 microglial cells and LPS intracerebroventricular-injected mice as in vitro and in vivo models of neuroinflammation, respectively, to evaluate the efficacy of Mofezolac and P6.[1][4]
In Vitro Studies
In LPS-activated BV-2 microglial cells, both Mofezolac and P6 have been shown to effectively reduce the expression of COX-1.[1][4] This reduction in COX-1 expression is accompanied by a decrease in the release of prostaglandin E2 (PGE2), a key inflammatory mediator.[1][4] Furthermore, both compounds have been observed to downregulate the activation of the NF-κB signaling pathway, a critical pathway in the inflammatory response.[1][4]
| Compound | Model System | Key Findings | Reference |
| Mofezolac | LPS-activated BV-2 microglial cells | Reduced COX-1 expression, decreased PGE2 release, downregulated NF-κB activation. | [1][4] |
| P6 | LPS-activated BV-2 microglial cells | Reduced COX-1 expression, decreased PGE2 release, downregulated NF-κB activation. | [1][4] |
In Vivo Studies
In an in vivo model using LPS-injected mice, Mofezolac demonstrated the ability to reduce the expression of glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule-1 (Iba-1), which are markers of astrocyte and microglial activation, respectively.[1][4][7] The treatment also led to a downregulation of COX-1 expression in various brain sections, a reduction in PGE2 release, and a decrease in the phosphorylation of IκBα, an indicator of inhibited NF-κB activity.[1][4] While the provided search results focus more on the in vivo effects of Mofezolac, the in vitro data suggests that P6 would likely have similar effects in vivo due to their shared mechanism of action.[1][4]
| Compound | Model System | Key Findings | Reference |
| Mofezolac | LPS-injected mice | Reduced GFAP and Iba-1 expression, downregulated COX-1 expression, decreased PGE2 release, reduced IκBα phosphorylation. | [1][4][7] |
Signaling Pathway Modulation
Mofezolac and P6 exert their anti-neuroinflammatory effects primarily through the modulation of the NF-κB signaling pathway. In a neuroinflammatory state, activated microglia secrete pro-inflammatory factors, and the NF-κB pathway plays a central role in orchestrating this response.[4][8] Both Mofezolac and P6 have been shown to downregulate the activation of NF-κB, thereby suppressing the subsequent inflammatory cascade.[1][4]
Caption: Mofezolac and P6 inhibit neuroinflammation by targeting COX-1 and the NF-κB pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Mofezolac and P6.
In Vitro Model: LPS-Activated BV-2 Microglial Cells
-
Cell Culture: Mouse BV-2 microglial cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with varying concentrations of Mofezolac or P6 for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3]
-
Western Blot Analysis: Protein expression levels of COX-1, IκBα, and phosphorylated IκBα are determined by Western blotting to assess the effects of the compounds on these key signaling molecules.
-
PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
In Vivo Model: LPS-Induced Neuroinflammation in Mice
-
Animal Model: An in vivo model of neuroinflammation is established by intracerebroventricular injection of LPS into mice.[1][4]
-
Drug Administration: Mofezolac is administered to the mice, typically via intraperitoneal injection, at a specific dose and time relative to the LPS injection.
-
Immunohistochemistry: Brain sections are stained for markers of glial activation, such as GFAP for astrocytes and Iba-1 for microglia, to visualize and quantify the extent of neuroinflammation.
-
Biochemical Analysis: Brain tissues are homogenized to measure the levels of COX-1 expression via Western blot and PGE2 concentration via ELISA.
Caption: Experimental workflows for in vitro and in vivo studies of Mofezolac and P6.
Conclusion
Both Mofezolac and P6 are potent and selective COX-1 inhibitors that demonstrate significant anti-neuroinflammatory properties. Their ability to reduce COX-1 expression, inhibit PGE2 production, and downregulate the NF-κB signaling pathway highlights their therapeutic potential for neuroinflammatory diseases.[1][4] While Mofezolac has the advantage of being a clinically approved drug, both compounds serve as valuable tools for researchers investigating the role of COX-1 in neuroinflammation and for the development of novel therapeutic strategies. The provided data and experimental protocols offer a solid foundation for further comparative studies and drug development efforts in this critical area of neuroscience.
References
- 1. Frontiers | Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation [frontiersin.org]
- 2. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mofezolac? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Is cyclooxygenase‐1 involved in neuroinflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory mechanism of lonchocarpine in LPS- or poly(I:C)-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Mofezolac and Diclofenac: A Comparative Analysis of Anti-Inflammatory Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory potencies of two non-steroidal anti-inflammatory drugs (NSAIDs), mofezolac and diclofenac. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Mofezolac is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), while diclofenac is a non-selective COX inhibitor, targeting both COX-1 and COX-2 enzymes.[1][2][3][4] In vitro studies demonstrate mofezolac's high affinity for COX-1, with significantly lower activity against COX-2. Diclofenac exhibits a more balanced, though slightly preferential, inhibition of COX-2 in some assays. While direct comparative in vivo studies on anti-inflammatory potency are limited, existing data on analgesic effects suggest mofezolac may be more potent than diclofenac in specific pain models.[5]
In Vitro Anti-Inflammatory Potency: Cyclooxygenase Inhibition
The primary mechanism of action for both mofezolac and diclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1][2] The differential inhibition of the two main isoforms, COX-1 and COX-2, is a key determinant of a drug's efficacy and side-effect profile.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
| Drug | Enzyme | IC50 | Selectivity Index (COX-2 IC50 / COX-1 IC50) |
| Mofezolac | COX-1 | 1.44 nM[6] | ~310[6] |
| COX-2 | 447 nM[6] | ||
| COX-1 | 7.9 nM | >6300 | |
| COX-2 | >50,000 nM | ||
| Diclofenac | Ovine COX-1 | 60 nM | 6.7 |
| Human COX-2 | 400 nM |
Note: IC50 values from different studies may not be directly comparable due to variations in experimental conditions.
In Vivo Anti-Inflammatory and Analgesic Potency
One study investigating the analgesic effect in a phenylquinone-induced writhing model in mice found that mofezolac was more potent than sodium diclofenac.[5] It is important to note that analgesic potency does not always directly correlate with anti-inflammatory potency.
Mechanism of Action: Signaling Pathways
Both mofezolac and diclofenac exert their anti-inflammatory effects by interrupting the arachidonic acid cascade, which leads to the production of prostaglandins.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
This assay determines the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
Workflow:
Detailed Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Compound Preparation: Mofezolac and diclofenac are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Incubation: The enzymes are pre-incubated with either the test compound or vehicle (control) in a buffer solution at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding a known concentration of the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation period, the reaction is terminated.
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Paw Edema Model (In Vivo)
This is a standard animal model used to evaluate the acute anti-inflammatory activity of compounds.
Workflow:
Detailed Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups: a control group (receiving vehicle), a standard group (receiving a known anti-inflammatory drug like indomethacin or diclofenac), and test groups (receiving different doses of mofezolac).
-
Drug Administration: The test compounds and vehicle are administered, typically orally or intraperitoneally, a set time (e.g., 30-60 minutes) before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.
-
Data Analysis: The percentage of swelling (edema) is calculated for each animal at each time point. The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups to the control group.
Conclusion
Mofezolac demonstrates high potency and selectivity for COX-1 inhibition in vitro, distinguishing it from the non-selective COX inhibitor, diclofenac. This selectivity profile may have implications for its gastrointestinal safety profile. While direct comparative in vivo data on anti-inflammatory potency is needed for a complete picture, the available analgesic data suggests mofezolac's potential as a potent anti-inflammatory agent. Further head-to-head studies in relevant in vivo models are warranted to fully elucidate the comparative anti-inflammatory efficacy of these two compounds.
References
- 1. Prostaglandin E2 released from activated microglia enhances astrocyte proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mofezolac - Wikipedia [en.wikipedia.org]
- 6. What is Mofezolac used for? [synapse.patsnap.com]
Mofezolac: A Comparative Analysis of COX-1 versus COX-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase (COX) selectivity of Mofezolac against other non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to COX Isoenzymes and NSAID Selectivity
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. Two main isoforms of this enzyme have been identified: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[1]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various mediators like cytokines and growth factors. It is primarily responsible for the production of prostaglandins that mediate pain and inflammation.[1]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances and impaired platelet function, are linked to the inhibition of COX-1. Consequently, the ratio of COX-1 to COX-2 inhibition is a critical parameter in evaluating the selectivity and potential side-effect profile of an NSAID.
Mofezolac: A Highly Selective COX-1 Inhibitor
Contrary to some initial classifications, robust scientific evidence demonstrates that Mofezolac is a potent and highly selective inhibitor of COX-1. This selectivity profile distinguishes it from many other NSAIDs on the market.
Comparative Analysis of COX-1/COX-2 Inhibition
The inhibitory activity of an NSAID is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 and COX-2 is used to determine the drug's selectivity.
The following table summarizes the IC50 values and selectivity ratios for Mofezolac and other commonly used NSAIDs.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Predominant Selectivity |
| Mofezolac | 0.0079 | >50 | <0.00016 | COX-1 |
| Ibuprofen | 12 | 80 | 0.15 | Non-selective |
| Diclofenac | 0.076 | 0.026 | 2.9 | COX-2 |
| Celecoxib | 82 | 6.8 | 12 | COX-2 |
| Rofecoxib | >100 | 25 | >4.0 | COX-2 |
Data compiled from multiple sources. The experimental conditions for determining IC50 values can vary between studies, potentially affecting direct comparisons.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for characterizing the selectivity of NSAIDs. A common method employed is the in vitro cyclooxygenase inhibition assay.
In Vitro COX Enzyme Inhibition Assay Protocol
This protocol outlines a general procedure for determining the IC50 values of a test compound against COX-1 and COX-2.
1. Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., Mofezolac) and reference NSAIDs
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Assay plates (e.g., 96-well plates)
-
Detection system (e.g., ELISA-based detection of prostaglandins or measurement of oxygen consumption)
2. Procedure:
-
Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to the desired concentration in the reaction buffer containing necessary cofactors.
-
Compound Preparation: The test compound and reference NSAIDs are prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Incubation: The diluted enzyme is pre-incubated with various concentrations of the test compound or vehicle control in the assay plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid to each well.
-
Reaction Termination: After a specific incubation time (e.g., 2-5 minutes), the reaction is stopped by the addition of a stopping agent (e.g., a strong acid).
-
Detection: The amount of prostaglandin produced is quantified using a suitable detection method. For example, an ELISA can be used to measure the concentration of Prostaglandin E2 (PGE2) or other prostanoids.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Processes
To better understand the context of Mofezolac's mechanism of action and the experimental procedures used to characterize it, the following diagrams are provided.
Figure 1: The Arachidonic Acid Cascade and the Roles of COX-1 and COX-2.
Figure 2: Experimental Workflow for In Vitro COX Inhibition Assay.
Conclusion
The available experimental data clearly indicates that Mofezolac is a highly potent and selective inhibitor of the COX-1 isoenzyme. This distinct selectivity profile, which contrasts with non-selective NSAIDs like Ibuprofen and COX-2 selective inhibitors such as Celecoxib and Rofecoxib, is a critical consideration for its application in research and potential therapeutic development. Understanding the precise COX selectivity of a compound is paramount for predicting its efficacy and safety profile.
References
Mofezolac Demonstrates Potent Inhibition of Prostaglandin E2 Release: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New comparative data highlights the efficacy of Mofezolac, a non-steroidal anti-inflammatory drug (NSAID), in inhibiting the release of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain. This guide provides a comprehensive comparison of Mofezolac with other NSAIDs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mofezolac, identified as a selective inhibitor of cyclooxygenase-1 (COX-1), has demonstrated potent suppression of prostaglandin biosynthesis.[1][2] In vitro studies have shown that its ability to inhibit prostaglandin production is comparable to that of Indomethacin.[1] This inhibitory action is central to its analgesic and anti-inflammatory effects.
Comparative Inhibitory Effects on PGE2 Release
The following table summarizes the quantitative data on the inhibitory effects of Mofezolac and other common NSAIDs on PGE2 release. The data is derived from in vitro studies on BV2 microglial cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
| Compound | Concentration (µM) | PGE2 Release (% of LPS control) | Source |
| Mofezolac | 0.1 | 75% | [3] |
| 0.5 | 50% | [3] | |
| Indomethacin | Not Specified | Strong Inhibition | [4] |
| Ibuprofen | Not Specified | Strong Inhibition | [4] |
| Nimesulide | Not Specified | Strong Inhibition | [4][5] |
| P6 (COX-1 Inhibitor) | 0.5 | 80% | [3] |
| 1.0 | 60% | [3] |
Note: The data for Indomethacin, Ibuprofen, and Nimesulide indicates strong inhibition of LPS-stimulated PGE2 production, though specific percentage reductions were not provided in the cited source.
Experimental Protocols
1. Cell Culture and Treatment:
-
BV2 microglial cells are cultured in 6-well plates at a density of 3 x 10^6 cells/well.[3]
-
Cells are pre-treated with varying concentrations of Mofezolac or other NSAIDs for 1 hour.[3]
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and PGE2 release.[3]
-
The cell cultures are maintained at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.[3]
2. Measurement of PGE2 Release:
-
After the incubation period, the cell culture supernatants are collected.[6]
-
The concentration of PGE2 in the supernatant is quantified using a competitive binding enzyme-linked immunosorbent assay (ELISA) kit.[3][6][7]
-
The assay is performed according to the manufacturer's instructions.[6][7] This typically involves the use of a plate pre-coated with a capture antibody, the addition of the samples, a PGE2 conjugate, and a substrate for colorimetric detection.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of PGE2 synthesis and the experimental workflow for validating the inhibitory effect of Mofezolac.
References
- 1. [Pharmacological profile of mofezolac, a new non-steroidal analgesic anti-inflammatory drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effect of mofezolac, a non-steroidal anti-inflammatory drug, against phenylquinone-induced acute pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation [frontiersin.org]
- 4. Effects of non-steroidal anti-inflammatory drugs on prostaglandin E2 production by cyclooxygenase-2 from endogenous and exogenous arachidonic acid in rat peritoneal macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Prostaglandin E2 (PGE2) Generation [bio-protocol.org]
- 7. Measurement of PGE2 and cAMP concentrations [bio-protocol.org]
Mofezolac's Potency in Targeting COX-1: A Comparative Analysis of IC50 Values
Mofezolac, a non-steroidal anti-inflammatory drug (NSAID), demonstrates a notable inhibitory effect on cyclooxygenase-1 (COX-1), a key enzyme in the prostaglandin synthesis pathway. An examination of various research findings reveals a range of half-maximal inhibitory concentration (IC50) values, highlighting the compound's potent and selective action against COX-1. This guide provides a comparative overview of reported Mofezolac IC50 values for COX-1, details the experimental methodologies employed in these studies, and illustrates the relevant biological and experimental pathways.
Comparative IC50 Values of Mofezolac for COX-1 Inhibition
The inhibitory potency of Mofezolac against COX-1 has been quantified in several studies, with variations in the reported IC50 values likely attributable to different experimental conditions and assay types. A summary of these findings is presented below.
| IC50 Value (COX-1) | IC50 Value (COX-2) | Selectivity Index (COX-2/COX-1) | Source |
| 1.44 nM | 447 nM | ~310 | [1][2] |
| 0.0079 µM (7.9 nM) | > 50 µM | > 6300 | [3][4] |
| Not specified | Not specified | 0.003:1 (COX-1:COX-2 ratio) | [5] |
Mofezolac is recognized as a selective, reversible, and orally active COX-1 inhibitor.[1][2] Some studies highlight it as one of the most potent and selective reversible COX-1 inhibitors known.[4][6] Its mechanism of action involves blocking the cyclooxygenase enzyme, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7] While COX-2 is the inducible isoform primarily expressed at sites of inflammation, COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa.[7] The high selectivity of Mofezolac for COX-1 is a distinguishing feature.[3][4]
Experimental Protocols for IC50 Determination
The determination of IC50 values for Mofezolac's inhibition of COX-1 involves various in vitro assays. The following outlines the general principles and specific methods reported in the literature.
General Assay Principle: The core of these assays is to measure the enzymatic activity of COX-1 in the presence of varying concentrations of the inhibitor (Mofezolac). The concentration of Mofezolac that reduces the enzyme's activity by 50% is determined as the IC50 value.
Specific Methodologies:
-
Colorimetric Inhibitor Screening Assay: This method involves measuring the peroxidase activity of COX. The cyclooxygenase reaction converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2 by the peroxidase activity of the enzyme. This peroxidase activity can be monitored using a colorimetric probe, and the inhibition of this color development by Mofezolac is quantified.[3]
-
Oxygen Consumption Assay: COX activity can be monitored by measuring the consumption of oxygen using a Clark-type oxygen electrode.[3] The reaction mixture typically includes a buffer (e.g., 100 mM Tris-HCl, pH 8.0), a cofactor like phenol, heme, and the substrate arachidonic acid.[3] The rate of oxygen consumption is measured with and without the inhibitor to determine the level of inhibition.
-
Human Whole Blood Assay: This assay provides a more physiologically relevant environment by using whole blood.[8] The assay measures the ability of a compound to inhibit COX-1 (measured as thromboxane B2 production) or COX-2 (measured as prostaglandin E2 production after stimulation with lipopolysaccharide). This method is valuable for assessing inhibitor potency in the presence of all blood components.[8]
-
LC-MS/MS-Based Assay: A highly sensitive and accurate method for measuring COX inhibition involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] This technique directly quantifies the prostaglandins (e.g., PGE2) produced by the COX enzyme. The assay is performed with various concentrations of the inhibitor, and the IC50 value is calculated from the resulting inhibition curve.[9]
Visualizing the Pathways
To better understand the context of Mofezolac's action and the experimental procedures, the following diagrams have been generated.
Caption: COX-1 signaling pathway and the inhibitory action of Mofezolac.
Caption: General experimental workflow for determining the IC50 of Mofezolac.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Mofezolac - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Mofezolac? [synapse.patsnap.com]
- 8. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Mofezolac Isosteres as Cyclooxygenase-1 (COX-1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory efficacy of Mofezolac and its isosteres against Cyclooxygenase-1 (COX-1). Mofezolac is a potent and highly selective, reversible non-steroidal anti-inflammatory drug (NSAID) that targets COX-1.[1][2][3] The development of its isosteres is a key area of research aimed at exploring structure-activity relationships and identifying novel compounds with potential therapeutic applications in cardioprotection, neuroinflammation, and cancer.[4][5] This document presents quantitative data, detailed experimental protocols, and pathway visualizations to support research and development efforts in this field.
Comparative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The selectivity for COX-1 over COX-2 is a critical parameter for avoiding the side effects associated with non-selective NSAIDs.[6]
The following table summarizes the in vitro inhibitory activities of Mofezolac, selected isosteres, and other reference compounds against COX-1 and COX-2.
| Compound | Class/Core | COX-1 IC50 | COX-2 IC50 | Selectivity Index (SI)¹ |
| Mofezolac | Diarylisoxazole | 1.44 nM[1][3] | 447 nM[1][3] | 310.4 |
| 7.9 nM[7] | >50,000 nM[7] | >6329[8] | ||
| Compound 10a | Triazole Core Isostere | 3 nM[4] | 850 nM[4] | 283.3 |
| SC-560 | Reference COX-1 Inhibitor | 2.4 nM[4] | 470 nM[4] | 195.8 |
| P6 | Diaryl-chlorofuran | 19,000 nM[7] | >50,000 nM[7] | >2.6 |
| Indomethacin | Non-selective NSAID | <20 nM[9] | Varies | Varies |
| Celecoxib | Selective COX-2 Inhibitor | >7 nM[9] | Varies | <1 (COX-2 Selective) |
¹Selectivity Index (SI) is calculated as (IC50 for COX-2) / (IC50 for COX-1). A higher SI indicates greater selectivity for COX-1.
Signaling Pathway and Mechanism of Inhibition
Cyclooxygenase (COX) enzymes are central to the biosynthesis of prostanoids from arachidonic acid.[7] COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological functions such as platelet aggregation and maintaining the gastric mucosa.[10][11] Mofezolac and its isosteres exert their effect by binding to the active site of the COX-1 enzyme, preventing arachidonic acid from being converted into the precursor Prostaglandin H2 (PGH2).[7]
Caption: COX-1 pathway showing inhibition by Mofezolac.
Experimental Protocols
The following section details a representative methodology for an in vitro enzymatic assay to determine the COX-1 inhibitory activity of test compounds. This protocol is synthesized from established methods.[12][13]
Objective:
To determine the IC50 value of Mofezolac isosteres for the COX-1 enzyme.
Materials:
-
Purified COX-1 enzyme (ovine or human recombinant)[12]
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0)[13]
-
Heme (cofactor)[13]
-
Test compounds (inhibitors) dissolved in DMSO
-
Arachidonic Acid (substrate)[13]
-
Stannous Chloride (or other stop solution)[13]
-
Prostaglandin Screening ELISA Kit (for PGE2 or PGF2α detection)
Experimental Workflow
The general workflow for screening potential COX-1 inhibitors involves preparing the enzyme and inhibitor, allowing them to interact, initiating the enzymatic reaction with the substrate, and finally quantifying the product to determine the extent of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mofezolac - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. SC-560 and mofezolac isosteres as new potent COX-1 selective inhibitors with antiplatelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation [frontiersin.org]
- 6. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the cyclooxygenase-1 inhibitory properties of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, using sensitive microsomal and platelet assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Mofezolac? [synapse.patsnap.com]
- 11. lecturio.com [lecturio.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Mofezolac
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Mofezolac, a non-steroidal anti-inflammatory drug (NSAID).
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for handling Mofezolac, based on available safety data.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Hands | Chemical impermeable gloves | Inspected prior to use; satisfying EU Directive 89/686/EEC and EN 374[1] |
| Body | Fire/flame resistant and impervious clothing; lab coat | --- |
| Respiratory | Full-face respirator | To be used if exposure limits are exceeded or irritation occurs[1] |
Experimental Protocols: Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of Mofezolac and the safety of laboratory personnel.
Handling:
-
Handle Mofezolac in a well-ventilated area.[1]
-
Wear appropriate personal protective equipment as detailed in the table above.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep the container in a dry, cool, and well-ventilated place.
-
Store apart from foodstuff containers or incompatible materials.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
-
If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan
The disposal of Mofezolac and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations.
-
General Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Environmental Precautions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[1]
-
Accidental Release: In case of a spill, avoid dust formation and breathing vapors, mist, or gas. Wear chemical impermeable gloves and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to a safe area. Prevent further leakage if it is safe to do so and do not let the chemical enter drains. Collect the spilled material and place it in a suitable, closed container for disposal.
Signaling Pathways and Experimental Workflows
To visually represent the procedural steps for safe handling and disposal of Mofezolac, the following workflow diagram is provided.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
